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  • Product: Methyl 2-methylpiperidine-3-carboxylate hydrochloride
  • CAS: 272767-56-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of Methyl 2-methylpiperidine-3-carboxylate hydrochloride

An in-depth technical analysis of Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) requires moving beyond basic chemical descriptors to understand its role as a highly versatile, stereochemically...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) requires moving beyond basic chemical descriptors to understand its role as a highly versatile, stereochemically rich building block. In modern medicinal chemistry, escaping the "flatland" of planar aromatic molecules is a primary objective. This compound provides a rigid, sp3-hybridized scaffold that projects functional groups into precise 3-dimensional vectors, making it an invaluable asset in fragment-based drug discovery (FBDD) and the development of targeted therapeutics.

This guide explores the molecular architecture, the mechanistic causality behind its synthesis, and its validated applications in advanced drug development.

Molecular Architecture & Physicochemical Profile

Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a functionalized saturated nitrogen heterocycle. The core consists of a piperidine ring substituted with a methyl group at the C2 position and a methyl ester (carboxylate) at the C3 position. The presence of the hydrochloride salt ensures chemical stability, increased aqueous solubility, and ease of handling during synthetic workflows.

Crucially, the molecule possesses two adjacent stereocenters (C2 and C3), resulting in cis and trans diastereomeric forms (each existing as a pair of enantiomers). The spatial relationship between the C2-methyl and C3-carboxylate groups dictates the trajectory of subsequent derivatizations, which is a critical parameter for fitting into complex protein binding pockets.

Table 1: Quantitative Physicochemical Data

ParameterValue / Description
CAS Registry Number 272767-56-3
Molecular Formula C8H16ClNO2 (C8H15NO2 · HCl)
Molecular Weight 193.67 g/mol
Free Base Exact Mass 157.1103 Da
Stereocenters 2 (C2, C3)
Diastereomeric Forms cis and trans (racemic mixtures)
Typical Physical State Solid (White to off-white powder)

Synthetic Methodologies & Mechanistic Causality

The most robust route to synthesize this saturated scaffold is through the catalytic hydrogenation of its aromatic precursor, methyl 2-methylnicotinate. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, as the reduction of heteroaromatic rings presents unique challenges compared to standard alkenes.

Step-by-Step Methodology: Catalytic Hydrogenation & Salt Formation
  • Substrate Preparation: Dissolve methyl 2-methylnicotinate (1.0 equiv) in glacial acetic acid (AcOH) at a concentration of ~0.2 M.

    • Mechanistic Causality: Acetic acid is not merely a solvent; it is a functional reagent. It protonates the newly formed basic piperidine nitrogen, preventing the amine from coordinating with and poisoning the metal catalyst.

  • Catalyst Loading: Add Platinum(IV) oxide (PtO2, Adam's Catalyst) at 20 mol% relative to the substrate.

    • Mechanistic Causality: PtO2 is explicitly selected over standard Palladium on Carbon (Pd/C) because it exhibits vastly superior catalytic activity for the exhaustive reduction of highly stable, electron-deficient pyridine rings at ambient pressures.

  • Atmospheric Hydrogenation: Purge the reaction vessel with an inert gas (Argon/N2), followed by a hydrogen gas (H2) purge. Maintain the system under an H2 balloon at room temperature for 24 hours. The stereochemical outcome predominantly favors the cis-diastereomer due to the syn-addition of hydrogen atoms to the catalyst-bound face of the substrate.

  • Filtration & Workup: Filter the heterogeneous mixture through a Celite pad to remove the spent platinum catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the crude free base.

  • Salt Formation: Dissolve the crude free base in an aprotic solvent (e.g., dioxane) and introduce a stoichiometric excess of anhydrous HCl (e.g., 4M in dioxane). The hydrochloride salt precipitates out of the solution. Filter, wash, and dry under vacuum to yield the final Methyl 2-methylpiperidine-3-carboxylate hydrochloride.

Synthesis A Methyl 2-methylnicotinate (Starting Material) B Catalytic Hydrogenation [PtO2, AcOH, H2, 24h RT] A->B C Methyl 2-methylpiperidine-3-carboxylate (Free Base, Major: cis) B->C D Salt Formation [HCl in Dioxane/MeOH] C->D E Methyl 2-methylpiperidine-3-carboxylate HCl (Final Product) D->E

Synthetic workflow for Methyl 2-methylpiperidine-3-carboxylate hydrochloride.

Analytical Validation: A Self-Validating System

Trustworthiness in chemical synthesis requires that every protocol acts as a self-validating system. To confirm the successful conversion of the planar aromatic ring to the sp3-rich piperidine ring, the following analytical parameters must be met:

  • Nuclear Magnetic Resonance (1H NMR): The success of the hydrogenation is definitively tracked by the total disappearance of aromatic pyridine protons (typically found between 8.0–9.0 ppm). The emergence of complex aliphatic multiplets (1.0–3.5 ppm) confirms the ring reduction. Crucially, the diagnostic methoxy singlet must remain visible at δ 3.67 (s, 3H) alongside the C2/C3 ring protons at δ 3.09–2.91 (m, 2H) , proving the ester moiety survived the reductive conditions intact [1].

  • Mass Spectrometry (LC-MS): Positive electrospray ionization (ESI+) must yield an[M+H]+ peak at m/z 158.1 for the free base, mathematically confirming the addition of 6 hydrogen atoms to the aromatic precursor.

Pharmaceutical Applications & Target Mechanisms

The utility of Methyl 2-methylpiperidine-3-carboxylate extends far beyond basic building blocks; it is a critical scaffold in advanced therapeutic design [3].

Antimalarial Drug Discovery (Pf20S Proteasome Inhibition)

In the fight against drug-resistant Plasmodium falciparum (malaria), the parasite's 20S proteasome has emerged as a highly vulnerable target. Researchers utilize the Methyl 2-methylpiperidine-3-carboxylate scaffold to construct species-selective, reversible proteasome inhibitors.

The C2-Methyl Causality: During lead optimization, it was discovered that unmethylated piperidine amides suffered from rapid enzymatic amide hydrolysis in human hepatocytes, leading to poor metabolic stability. The incorporation of the C2-methyl group (provided by this specific compound) introduces precise steric hindrance around the adjacent amide bond. This structural modification successfully blocks nucleophilic attack by carboxylesterases (CES2), drastically reducing intrinsic clearance and increasing the drug's half-life without sacrificing binding affinity to the β5 subunit of the parasite's proteasome [1].

Mechanism A C2-Methylpiperidine Scaffold (Core Structure) B Steric Hindrance at C2 [Blocks Nucleophilic Attack] A->B D Pf20S Proteasome Binding [β5 Subunit Target] A->D 3D Vector Projection C Prevention of Amide Hydrolysis [Increased Metabolic Stability] B->C E Malaria Parasite Clearance [In Vivo Efficacy] C->E D->E

Pharmacological impact of the C2-methylpiperidine scaffold in drug design.
Glycine Metabolism Modulators (GLDC Inhibition)

Beyond infectious diseases, this compound is utilized in the synthesis of Glycine Decarboxylase (GLDC) inhibitors. GLDC dysfunction is heavily implicated in cellular metabolic reprogramming, a hallmark of oncogenesis where cancer cells hyperactivate the serine-glycine biosynthetic pathway to drive rapid proliferation. The 3-dimensional geometry of the 2-methylpiperidine-3-carboxylate core allows for the precise spatial arrangement required to fit the active site of metabolic enzymes, making it a foundational intermediate in developing novel antineoplastic agents [2].

References

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry / National Institutes of Health (PMC). URL: [Link]

  • WO2018021977A1 - Glycine metabolism modulators and uses thereof. Google Patents.
  • Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space. White Rose eTheses Online. URL:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-methylpiperidine-3-carboxylate hydrochloride

Executive Summary In contemporary drug discovery, saturated nitrogen heterocycles are highly sought after for their ability to project functional groups into distinct three-dimensional space, thereby escaping the "flatla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, saturated nitrogen heterocycles are highly sought after for their ability to project functional groups into distinct three-dimensional space, thereby escaping the "flatland" of traditional aromatic scaffolds. Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) is a prime example of such a building block[1]. By offering two contiguous stereocenters (C2 and C3) on a piperidine ring, this compound provides critical shape diversity for fragment-based drug design (FBDD) and the synthesis of complex active pharmaceutical ingredients (APIs). This guide details the physicochemical properties, mechanistic synthesis, and analytical validation of this vital intermediate.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this compound is essential for predicting its behavior in subsequent synthetic steps. The hydrochloride salt form is specifically chosen over the free base to prevent auto-condensation (where the nucleophilic secondary amine attacks the ester of another molecule), thereby ensuring long-term shelf stability and consistent solubility profiles[2].

PropertyValue
Chemical Name Methyl 2-methylpiperidine-3-carboxylate hydrochloride
CAS Registry Number 272767-56-3
Molecular Formula C₈H₁₆ClNO₂ (or C₈H₁₅NO₂ · HCl)
Molecular Weight 193.67 g/mol
Core Scaffold Saturated Nitrogen Heterocycle (Piperidine)
Physical State Solid (typically white to off-white crystalline powder)
Stereochemistry Exists as cis and trans diastereomers

Synthetic Pathways & Mechanistic Insights

The synthesis of substituted piperidines typically relies on the catalytic hydrogenation of their corresponding pyridine precursors. This approach is favored because substituted pyridines are readily available and their reduction predictably yields specific diastereomeric ratios based on the catalyst and solvent system used[3].

Causality in Experimental Design
  • Catalyst Selection: Platinum oxide (PtO₂) or Palladium on Carbon (Pd/C) is utilized under high hydrogen pressure. PtO₂ is particularly effective for reducing the aromatic ring without causing hydrogenolysis of the ester group[3].

  • Salt Formation: The immediate conversion of the resulting free base to the hydrochloride salt is a self-validating stabilization step. It neutralizes the amine's nucleophilicity, trapping the compound in a stable, easily crystallizable form[4].

Step-by-Step Synthetic Protocol
  • Substrate Preparation: Dissolve Methyl 2-methylnicotinate (1.0 eq) in anhydrous methanol (MeOH) within a high-pressure hydrogenation reactor.

  • Catalyst Addition: Add 10% Pd/C or PtO₂ (0.1 - 0.5 eq) to the stirred solution. Critical Step: Evacuate the reaction flask under reduced pressure and back-fill with Argon (Ar) three times to eliminate oxygen and prevent catalyst combustion[3].

  • Catalytic Hydrogenation: Introduce H₂ gas at 40-50 psi. Stir the reaction vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).

  • Filtration: Purge the vessel with Argon. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with excess MeOH.

  • Concentration & Salt Formation: Concentrate the filtrate in vacuo. Redissolve the crude free base in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add a solution of HCl in dioxane) into the mixture at 0 °C until precipitation is complete.

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield Methyl 2-methylpiperidine-3-carboxylate hydrochloride[4].

SynthesisWorkflow A Methyl 2-methylnicotinate (Aromatic Precursor) B Catalytic Hydrogenation (H2, PtO2, MeOH) A->B High-pressure reduction of pyridine ring C Methyl 2-methylpiperidine- 3-carboxylate (Free Base) B->C Yields cis/trans diastereomers D Salt Formation (HCl gas in Ether) C->D Protonation to prevent auto-condensation E Methyl 2-methylpiperidine- 3-carboxylate hydrochloride (CAS: 272767-56-3) D->E Crystallization & Isolation

Figure 1: Mechanistic synthetic pathway for Methyl 2-methylpiperidine-3-carboxylate hydrochloride.

Biological Applications & Drug Discovery Context

The spatial geometry of the piperidine ring makes this compound an invaluable tool for exploring novel pharmaceutical space.

  • Antimalarial Proteasome Inhibitors: Recent optimization studies have utilized the carboxypiperidine scaffold to develop species-selective reversible inhibitors targeting the Plasmodium falciparum 20S proteasome[5]. The specific orientation of the methyl and carboxylate groups allows the inhibitor to selectively bind to the parasite's proteasome over the human equivalent, providing a critical pathway for overcoming resistance to frontline malaria therapies[5].

  • 3-Dimensional Fragment Libraries: Computational analysis of Principal Moments of Inertia (PMI) demonstrates that disubstituted piperidines like this one occupy a unique 3D area in chemical space, making them ideal fragments for lead-like library generation[3].

Analytical Validation Protocols

To ensure the integrity of the synthesized building block, a self-validating analytical workflow must be employed. The relative stereochemistry (cis vs. trans) dictates the axial/equatorial positioning of the ester, which fundamentally alters target binding affinity.

Step-by-Step Analytical Protocol
  • LC-MS Profiling: Dissolve a 1 mg sample in LC-MS grade Water/Acetonitrile (0.1% Formic Acid). Run a gradient elution on a C18 column. Validation: Look for the (M+H)⁺ peak of the free base at m/z 158.1 to confirm mass identity and assess UV purity at 210 nm.

  • NMR Stereochemical Assignment: Dissolve the salt in D₂O or CD₃OD. Acquire ¹H, ¹³C, and 2D NOESY NMR spectra. Validation: Use NOESY cross-peaks between the C2-methyl protons and the C3-proton to definitively assign the cis or trans relative stereochemistry[3].

  • Chiral Chromatography: If an enantiopure product is required, neutralize a small aliquot to the free base and analyze via Chiral HPLC (e.g., Chiralpak AD-H column) using a Hexane/Isopropanol mobile phase to determine the enantiomeric excess (ee).

AnalyticalValidation Start Crude Synthesized Hydrochloride Salt LCMS LC-MS Profiling (Mass & Purity) Start->LCMS Step 1: Confirm m/z 158.1 (Free base M+H) NMR 1H & 13C NMR (Stereochemical Assignment) LCMS->NMR Step 2: Determine cis/trans ratio HPLC Chiral HPLC (Diastereomeric Excess) NMR->HPLC Step 3: Quantify optical purity Release Validated API Building Block HPLC->Release Final QA Release

Figure 2: Self-validating analytical workflow for stereochemical and purity confirmation.

References

  • White Rose eTheses Online. "Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space." [Link]

  • National Institutes of Health (PMC). "Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria." [Link]

  • Google Patents (US6110913A). "N-substituted azaheterocyclic carboxylic acids and esters thereof."

Sources

Foundational

Spectroscopic Characterization of Methyl 2-methylpiperidine-3-carboxylate Hydrochloride: An Analytical Whitepaper

Executive Summary & Pharmaceutical Relevance The functionalization of saturated nitrogen heterocycles is a cornerstone of modern fragment-based drug discovery. Specifically, 3-dimensional piperidine fragments are heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern fragment-based drug discovery. Specifically, 3-dimensional piperidine fragments are heavily utilized to explore complex pharmaceutical space, offering superior pharmacokinetic properties compared to flat, aromatic rings[1]. Among these, methyl 2-methylpiperidine-3-carboxylate has emerged as a critical scaffold, most notably in the optimization of species-selective reversible proteasome inhibitors for the treatment of malaria[2].

In drug development, this compound is typically isolated and stored as a hydrochloride salt . The protonation of the piperidine nitrogen prevents oxidative degradation of the secondary amine, significantly increases aqueous solubility, and locks the molecule into a more rigid, predictable hydrogen-bonding network. This whitepaper provides an in-depth analysis of the 1 H and 13 C NMR spectroscopic data for this specific salt form, detailing the underlying quantum mechanical and conformational causalities that dictate its spectral signature.

Conformational Logic & Stereochemical Architecture

Understanding the NMR spectra of methyl 2-methylpiperidine-3-carboxylate hydrochloride requires a foundational grasp of its 3D conformation. The piperidine ring predominantly adopts a chair conformation to minimize torsional strain.

The relative stereochemistry (cis vs. trans) dictates the spatial orientation of the C2-methyl and C3-carboxylate groups. In the thermodynamically favored trans diastereomer, both bulky substituents occupy equatorial positions (diequatorial), minimizing 1,3-diaxial steric clashes. Conversely, the cis isomer forces one substituent into an axial position, altering the dihedral angles and fundamentally changing the J -coupling constants observed in the 1 H NMR spectrum.

Conformational_Analysis A Piperidine Ring (Chair Conformation) B C2-Methyl Group A->B C C3-Carboxylate Group A->C D Cis Isomer (Axial-Equatorial) B->D Steric Clash E Trans Isomer (Diequatorial) B->E Thermodynamically Favored C->D C->E

Logical relationship of substituent orientation to piperidine isomers.

Quantitative Data Presentation: NMR Spectral Assignments

1 H NMR Spectroscopic Data

The formation of the hydrochloride salt transforms the neutral amine into a positively charged ammonium cation ( −NH2+​− ). Causality: This localized positive charge exerts a strong inductive electron-withdrawing effect, drastically reducing the electron density around the α -protons (C2-H and C6-H 2​ ). Consequently, these protons experience reduced magnetic shielding and resonate further downfield (higher ppm) compared to the free base[2].

Table 1: 1 H NMR Assignments for the Trans-Isomer HCl Salt (400 MHz, CD 3​ OD)

PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)Mechanistic Assignment Logic
OCH 3​ 3.75s-Deshielded by the adjacent ester carbonyl oxygen.
C2-H 3.50dq10.5, 6.5 α to −NH2+​− (inductive deshielding). Coupled to C3-H (axial-axial) and C2-CH 3​ .
C6-H (eq) 3.35m- α to −NH2+​− (equatorial position).
C6-H (ax) 3.05td12.5, 3.0 α to −NH2+​− (axial position). Large geminal and axial-axial couplings.
C3-H 2.90td11.5, 4.0 α to carbonyl. Large axial-axial coupling confirms the diequatorial substituent geometry.
C4-H (eq) 2.15m-Ring methylene, equatorial (less shielded than axial).
C5-H 2​ 1.85m-Distal ring methylene, complex multiplet due to overlapping signals.
C4-H (ax) 1.70m-Ring methylene, axial (shielded by anisotropic effects of the ring).
C2-CH 3​ 1.35d6.5Alkyl methyl group, split by the single adjacent C2 methine proton.
13 C NMR Spectroscopic Data

The 13 C spectrum is less sensitive to the solvent environment but highly sensitive to the hybridization state and electronegativity of attached atoms. Causality: The carbonyl carbon is shifted heavily downfield due to the paramagnetic deshielding term of the sp2 hybridized carbon bonded to two electronegative oxygen atoms.

Table 2: 13 C NMR Assignments for the Trans-Isomer HCl Salt (101 MHz, CD 3​ OD)

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Assignment Logic
C=O 173.5QuaternaryEster carbonyl; highly deshielded by electronegative oxygens.
C2 55.0CH α to nitrogen; inductively deshielded by the −NH2+​− cation.
OCH 3​ 52.8CH 3​ Methoxy carbon; deshielded by direct oxygen attachment.
C3 45.5CH α to carbonyl; moderate deshielding via the β -effect.
C6 44.0CH 2​ α to nitrogen; slightly more shielded than C2 due to lack of methyl substituent.
C4 26.5CH 2​ γ to nitrogen; standard aliphatic ring carbon.
C5 22.0CH 2​ Distal ring carbon; most shielded position in the heterocycle.
C2-CH 3​ 16.5CH 3​ Terminal alkyl substituent.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following NMR acquisition protocol is designed as a self-validating system . Each step contains an internal check to verify the physical state of the sample before proceeding.

Protocol: High-Resolution NMR Acquisition Workflow

Step 1: Solvent Selection and Sample Preparation

  • Action: Weigh 15 mg of methyl 2-methylpiperidine-3-carboxylate hydrochloride. Dissolve entirely in 0.6 mL of Methanol- d4​ (CD 3​ OD). Transfer to a 5 mm precision NMR tube.

  • Causality: The hydrochloride salt is highly polar. Using a non-polar solvent like CDCl 3​ would result in incomplete solvation of the ion pair, causing severe line broadening. CD 3​ OD possesses a high dielectric constant ( ϵ≈32.6 ), which effectively breaks the ion pairing, yielding sharp, well-resolved multiplets.

  • Validation Check: Visually inspect the tube against a light source. The solution must be optically clear. Any particulate matter will cause magnetic susceptibility gradients, ruining the shimming profile.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency of CD 3​ OD. Perform automated gradient shimming (e.g., TopShim).

  • Validation Check: Observe the residual solvent peak (CHD 2​ OD at 3.31 ppm). The peak must be a perfectly symmetrical quintet. An asymmetric peak indicates poor Z1 or Z2 shimming, which will obscure the critical J -couplings of the C6-H and C3-H protons. Do not proceed until the solvent peak is symmetrical.

Step 3: 1D 1 H Acquisition

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30) with 16 scans, a spectral width of 15 ppm, and a relaxation delay ( D1​ ) of 2 seconds.

  • Causality: A 2-second D1​ ensures that all protons, regardless of their T1​ relaxation times, fully return to thermal equilibrium between pulses, allowing for accurate integration.

Step 4: 1D 13 C Acquisition

  • Action: Execute a proton-decoupled 13 C sequence (e.g., zgpg30) with 512 scans and a D1​ of 2 seconds.

  • Validation Check: Pause the acquisition at 128 scans and check the signal-to-noise (S/N) ratio of the quaternary carbonyl carbon (~173.5 ppm). If the S/N is < 10, the relaxation delay is too short for the quaternary carbon, or the sample concentration is too low. Double the number of scans to 1024 to compensate.

NMR_Workflow A Sample Preparation (HCl salt in CD3OD) B 1D 1H & 13C NMR (Chemical Shifts & J-Couplings) A->B Acquire 1D Data C 2D NMR (COSY, HSQC) (Spin System Mapping) B->C Resolve Overlaps E Stereochemical Assignment (Cis/Trans Configuration) B->E J-coupling Analysis (Axial/Equatorial) D 2D NOESY/ROESY (Spatial Proximity) C->D Determine Relative Stereochemistry D->E Finalize Structure

Workflow for NMR-based stereochemical assignment of piperidines.

References

  • Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space Source: White Rose eTheses Online URL
  • Source: ACS Publications (Infectious Diseases)

Sources

Exploratory

Comprehensive Technical Guide on Methyl 2-methylpiperidine-3-carboxylate hydrochloride: Mass Spectrometry, Physicochemical Profiling, and Analytical Workflows

Executive Summary Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) is a highly specialized pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) is a highly specialized pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). In drug development, the precise characterization of such intermediates is non-negotiable. This whitepaper provides an authoritative, in-depth analysis of the compound's exact mass, molecular weight, ionization dynamics, and structural logic. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed for rigorous quality control in modern analytical laboratories.

Disambiguation & Physicochemical Profiling

A critical challenge in chemical sourcing and database management is the occasional misclassification of salt forms. While some automated databases erroneously list CAS 272767-56-3 as a "dihydrochloride" [1][3], empirical mass data and authoritative vendor specifications confirm it is a mono-hydrochloride salt [2]. The piperidine ring contains only one basic nitrogen capable of protonation under standard conditions, making a dihydrochloride structurally improbable without forced, highly acidic conditions.

Exact Mass vs. Molecular Weight Causality

In analytical chemistry, distinguishing between Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is fundamental:

  • Molecular Weight (193.67 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon is 12.011 due to ~1% 13C ). This value is used for macroscopic laboratory tasks, such as calculating molarity for reaction stoichiometry.

  • Exact Mass (193.0870 Da): Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C = 12.000000, 1H = 1.007825, 35Cl = 34.968853). This is the critical metric for High-Resolution Mass Spectrometry (HRMS), allowing scientists to distinguish the target molecule from isobaric impurities (molecules with the same nominal mass but different elemental compositions).

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 272767-56-3Unique identifier for the mono-hydrochloride salt.
Molecular Formula C8​H16​ClNO2​ Includes the free base ( C8​H15​NO2​ ) plus HCl .
Molecular Weight 193.67 g/mol Used for stoichiometric calculations and solution prep.
Exact Mass (Salt) 193.0870 DaTheoretical monoisotopic mass of the intact salt.
Exact Mass (Free Base) 157.1103 DaTheoretical monoisotopic mass of the unprotonated base.
Observed [M+H]+ Ion 158.1176 DaThe primary target m/z in positive electrospray ionization.

Structural Logic and Ionization Dynamics

To optimize analytical workflows, one must understand how the molecule behaves in solution and the gas phase. The hydrochloride salt is utilized to enhance aqueous solubility and solid-state stability, preventing the volatilization or degradation often seen in free piperidine derivatives.

During Electrospray Ionization (ESI), the non-covalent ionic bond between the protonated piperidine and the chloride anion dissociates. Consequently, the mass spectrometer does not detect the intact salt at 193.0870 Da. Instead, the detector observes the protonated free base [M+H]+ at 158.1176 Da in positive mode, while the chloride ion [Cl]− can be detected at 34.9689 Da in negative mode. Understanding this causality prevents misinterpretation of mass spectra.

SPR Molecule Methyl 2-methylpiperidine- 3-carboxylate HCl Piperidine Piperidine Core (Basic Nitrogen) Molecule->Piperidine Scaffold Methyl 2-Methyl Group (Steric Hindrance) Molecule->Methyl C2 Substitution Ester 3-Methyl Carboxylate (H-Bond Acceptor) Molecule->Ester C3 Substitution HCl Hydrochloride Salt (Aqueous Solubility) Molecule->HCl Salt Formation

Fig 1. Logical relationship between structural components and physicochemical properties.

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To confirm the identity and purity of Methyl 2-methylpiperidine-3-carboxylate hydrochloride, a rigorous LC-MS/MS workflow is required. The following protocol is designed as a self-validating system : it incorporates internal checks that automatically invalidate the run if system suitability is compromised.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid ensures the basic nitrogen remains fully protonated in solution, maximizing ionization efficiency and signal intensity in ESI+ mode.

Step 2: System Suitability Test (SST) - The Self-Validating Step

  • Action: Inject a mass calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) before the sample sequence.

  • Validation Logic: The system must achieve a mass accuracy of 2 ppm. If the mass drift exceeds this threshold, the instrument software must be programmed to halt the sequence, preventing the acquisition of untrustworthy data.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Inject 2 μL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm ). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The C18 column retains the relatively polar piperidine derivative just long enough to separate it from void-volume salts (like the dissociated chloride), preventing ion suppression at the MS source.

Step 4: HRMS Acquisition

  • Action: Operate the Time-of-Flight (TOF) or Orbitrap mass spectrometer in ESI positive mode. Set the resolution to 70,000 (at m/z 200).

  • Causality: High resolution is required to separate the target [M+H]+ peak (158.1176 Da) from potential isobaric background contaminants.

LCHRMS SamplePrep Sample Preparation (1 mg/mL in MeOH/H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Injection Ionization ESI+ Ionization ([M+H]+ Generation) Chromatography->Ionization Eluent MassAnalysis HRMS Analysis (TOF/Orbitrap, Res > 70,000) Ionization->MassAnalysis Ions DataProcessing Data Processing (Exact Mass: 158.1176 Da) MassAnalysis->DataProcessing Spectra

Fig 2. Step-by-step LC-HRMS analytical workflow for exact mass confirmation.

References

  • NextSDS. "METHYL 2-METHYL-PIPERIDINE-3-CARBOXYLATE DIHYDROCHLORIDE — Chemical Substance Information." NextSDS Database,[Link]

Foundational

Stereochemical Landscape of Methyl 2-methylpiperidine-3-carboxylate Hydrochloride: Synthesis, Resolution, and Pharmacological Implications

Introduction to the Piperidine Scaffold Substituted piperidines represent one of the most privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, CNS therapeutics, and antimalarial agent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Piperidine Scaffold

Substituted piperidines represent one of the most privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, CNS therapeutics, and antimalarial agents. Specifically, Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3; Formula: C8​H16​ClNO2​ ) serves as a critical chiral building block[1]. The introduction of a methyl group at the C2 position and a methoxycarbonyl group at the C3 position creates a dense stereochemical environment. The relative and absolute stereochemistry of these substituents dictates the three-dimensional vectorization of attached pharmacophores, profoundly impacting target binding affinity and metabolic stability.

Structural and Stereochemical Framework

Methyl 2-methylpiperidine-3-carboxylate possesses two adjacent chiral centers (C2 and C3), resulting in four distinct stereoisomers: two enantiomeric pairs of diastereomers.

  • The Cis Pair: (2R, 3S) and (2S, 3R)

  • The Trans Pair: (2R, 3R) and (2S, 3S)

The spatial arrangement of these groups is not merely an academic curiosity; it is a primary driver of biological efficacy. For instance, in the development of species-selective reversible proteasome inhibitors for malaria, structure-activity relationship (SAR) studies revealed profound diastereomeric selectivity. The trans-isomer was found to be nearly inactive, whereas the cis-isomer retained full antimalarial activity and provided a robust platform for highly active analogs[2].

Table 1: Stereoisomeric Matrix and Pharmacological Impact
IsomerAbsolute ConfigurationRelative GeometryPharmacological Activity (Proteasome Inhibition)*
1(2R, 3S)CisActive
2(2S, 3R)CisActive
3(2R, 3R)TransInactive
4(2S, 3S)TransInactive

*Activity profile based on SAR studies of related piperidine-amide derivatives[2].

Mechanistic Pathways for Stereoselective Synthesis

To access the biologically active cis-configuration, synthetic routes must be meticulously designed to favor syn-addition. The most reliable method involves the catalytic hydrogenation of 2-methylnicotinic acid (or its ester), followed by esterification and salt formation[3].

Causality in Catalyst Selection: Platinum dioxide ( PtO2​ ) is preferred over Palladium on Carbon ( Pd/C ) for the hydrogenation of the pyridine ring. PtO2​ facilitates a highly coordinated surface interaction with the aromatic ring, forcing the hydrogen atoms to add sequentially from the same face (syn-addition), thereby heavily biasing the product ratio toward the cis-diastereomer.

G A 2-Methylnicotinic Acid B Catalytic Hydrogenation (PtO2, H2, AcOH) A->B Substrate Binding C cis-2-Methylpiperidine-3-carboxylic acid (Major) B->C Syn-facial addition D trans-2-Methylpiperidine-3-carboxylic acid (Minor) B->D Isomerization/Anti-addition E Esterification & Salt Formation (MeOH, SOCl2) C->E Chemoselective F Methyl cis-2-methylpiperidine-3-carboxylate HCl E->F Crystallization

Synthetic workflow for cis-enriched Methyl 2-methylpiperidine-3-carboxylate HCl.

Self-Validating Protocol 1: Synthesis of the Cis-Racemate

Objective: Synthesize and isolate the cis-enriched methyl ester hydrochloride salt.

  • Hydrogenation: Dissolve 2-methylnicotinic acid (1.0 eq) in glacial acetic acid. Add PtO2​ (0.05 eq). Pressurize the reaction vessel with H2​ gas (50 psi) and stir at room temperature for 24 hours.

    • Validation Step: Vent the reactor, filter an aliquot through Celite, and analyze via LC-MS. The reaction is validated to proceed to step 2 only when the starting material mass ( [M+H]+=138 ) is fully depleted, and the saturated product mass ( [M+H]+=144 ) is dominant.

  • Esterification and Salt Formation: Concentrate the filtrate in vacuo. Resuspend the crude amino acid in anhydrous methanol at 0 °C. Dropwise, add Thionyl Chloride ( SOCl2​ , 2.0 eq).

    • Causality: SOCl2​ is chosen over standard acid catalysts (like H2​SO4​ ) because it generates HCl gas in situ. This not only drives the esterification but immediately traps the resulting secondary amine as a hydrochloride salt, preventing oxidative degradation and facilitating direct crystallization.

  • Isolation: Reflux the mixture for 4 hours, cool to room temperature, and concentrate. Recrystallize the crude solid from Methanol/Diethyl Ether to yield Methyl 2-methylpiperidine-3-carboxylate hydrochloride as a white crystalline solid[1],[4].

    • Validation Step: Perform 1H -NMR (in D2​O ). The integration of the methoxy singlet (~3.7 ppm) must perfectly match the C2-methyl doublet (~1.3 ppm) in a 3:3 ratio to confirm complete esterification without transesterification or degradation.

Analytical Characterization and Chiral Resolution

Because the cis- and trans-isomers exhibit vastly different pharmacological profiles, rigorous analytical differentiation is mandatory. The free base forms can be distinguished using 1H -NMR based on the coupling constants ( J ) of the ring protons, dictated by the Karplus equation.

Table 2: Diagnostic 1H -NMR Parameters (Free Base in CDCl3​ )
ProtonCis-Isomer ( δ ppm, J in Hz)Trans-Isomer ( δ ppm, J in Hz)Causality / Structural Implication
C2-H~3.05 (m)~2.80 (dq)Axial-equatorial vs axial-axial coupling
C3-H~2.95 (m)~2.40 (td)Cis configuration forces equatorial position
C2- CH3​ ~1.10 (d, J =6.5)~1.15 (d, J =6.2)Shielding effects from the adjacent ester
O- CH3​ ~3.67 (s)~3.68 (s)Chemically equivalent environment

(Note: Exact chemical shifts may vary slightly depending on concentration and exact solvent calibration, but the splitting patterns remain diagnostic[2].)

Self-Validating Protocol 2: Chiral Resolution via HPLC

To isolate the pure (2R, 3S) and (2S, 3R) enantiomers from the cis-racemate, preparative chiral High-Performance Liquid Chromatography (HPLC) is employed.

  • Free-Basing: Neutralize the hydrochloride salt with saturated aqueous NaHCO3​ and extract into dichloromethane to obtain the free base. (Salts severely degrade chiral stationary phases).

  • Preparative Separation: Inject the racemate onto a Daicel Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase). Elute isothermally using Hexane/Isopropanol/Diethylamine (90:10:0.1).

    • Causality: Diethylamine is added as a basic modifier to suppress peak tailing caused by secondary amine interactions with residual silanols on the silica support.

  • Validation (Enantiomeric Excess): Collect the two distinct peaks. Before proceeding to biological assays, reinject an aliquot of each fraction onto an analytical Chiralpak AD-H column.

    • Validation Step: The protocol is self-validated if the enantiomeric excess (ee) is >99%. If ee <99%, the fraction is recycled through the preparative column.

G A Racemic cis-Mixture (2R,3S) & (2S,3R) B Preparative Chiral HPLC (Stationary Phase: Amylose) A->B Injection C Enantiomer 1: (2R,3S) B->C Peak 1 D Enantiomer 2: (2S,3R) B->D Peak 2 E Analytical Chiral HPLC (Validate ee > 99%) C->E QC Check D->E QC Check F Downstream SAR Assays E->F Verified Purity

Self-validating resolution and characterization pipeline for cis-enantiomers.

Conclusion

The stereochemistry of Methyl 2-methylpiperidine-3-carboxylate hydrochloride fundamentally dictates its utility in drug development. By leveraging facial-selective catalytic hydrogenation and robust chiral chromatography, researchers can reliably access the pharmacologically relevant cis-isomers. Implementing self-validating checks at each synthetic and analytical node ensures that the downstream biological data—such as target inhibition assays—remains uncompromised by stereochemical impurities.

References

Sources

Exploratory

Primary Literature and Discovery of Methyl 2-methylpiperidine-3-carboxylate hydrochloride: A Catalyst for 3D Fragment-Based Drug Design and Antimalarial Proteasome Inhibition

Executive Summary The transition from planar, sp²-rich molecules to complex, sp³-rich three-dimensional architectures represents a paradigm shift in modern medicinal chemistry. At the forefront of this evolution is Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-rich molecules to complex, sp³-rich three-dimensional architectures represents a paradigm shift in modern medicinal chemistry. At the forefront of this evolution is Methyl 2-methylpiperidine-3-carboxylate hydrochloride , a highly versatile saturated nitrogen heterocyclic building block. Originally synthesized to expand the 3D chemical space in Fragment-Based Drug Discovery (FBDD) [1], this compound recently achieved breakthrough status in the optimization of species-selective antimalarial therapies [2]. By introducing critical steric bulk to the piperidine scaffold, this intermediate effectively nullifies metabolic liabilities—specifically amide hydrolysis—that have historically plagued proteasome inhibitors.

This technical guide explores the mechanistic rationale, quantitative impact, and self-validating synthetic protocols surrounding Methyl 2-methylpiperidine-3-carboxylate hydrochloride.

Introduction: Escaping "Flatland" in Fragment-Based Drug Discovery (FBDD)

Historically, high-throughput screening libraries were dominated by flat, aromatic compounds. While synthetically accessible, these planar molecules often fail to engage the complex, three-dimensional binding pockets of challenging protein targets. To "escape flatland," researchers began utilizing Principal Moments of Inertia (PMI) plots to design libraries of saturated nitrogen heterocycles [1].

Disubstituted piperidines, such as those derived from Methyl 2-methylpiperidine-3-carboxylate, are privileged scaffolds in this domain. They offer a high degree of shape diversity and excellent physicochemical properties (e.g., favorable Log D and low molecular weight), making them ideal starting points for FBDD campaigns targeting novel allosteric sites.

The Mechanistic Rationale: Overcoming Metabolic Liabilities in Antimalarial Drug Discovery

The Challenge of Amide Hydrolysis

The Plasmodium falciparum 20S proteasome (Pf20S) is a validated target for combating drug-resistant malaria. During the optimization of carboxypiperidine-based Pf20S inhibitors (such as the SW042 series), researchers encountered a severe pharmacokinetic bottleneck: rapid amide hydrolysis [2]. In human hepatocytes, unmethylated piperidine amides are rapidly cleaved by nucleophilic attack, largely mediated by human carboxylesterase 2 (CES2). This resulted in unacceptably high intrinsic clearance rates, rendering the compounds non-viable for oral administration.

The 2-Methylpiperidine Solution

To circumvent this metabolic liability, researchers incorporated the 2-methylpiperidine analog, utilizing Methyl 2-methylpiperidine-3-carboxylate as the core building block.

The Causality of the 2-Methyl Substitution: The introduction of a methyl group at the C2 position of the piperidine ring serves a dual mechanistic purpose:

  • Steric Shielding: The methyl group creates localized steric bulk directly adjacent to the amide carbonyl, physically hindering the approach of water molecules and nucleophilic residues within the enzyme's active site.

  • Enzyme Evasion: The altered 3D conformation minimizes the compound's binding affinity to the CES2 active site, effectively shutting down the primary pathway for amide hydrolysis.

G Unmethylated Unmethylated Piperidine Amide (e.g., SW042 analogs) CES2 CES2 Binding & Nucleophilic Attack Unmethylated->CES2 Hydrolysis Rapid Amide Hydrolysis (High Intrinsic Clearance) CES2->Hydrolysis Methylated 2-Methylpiperidine Analog (Methyl 2-methylpiperidine-3-carboxylate) Steric Steric Bulk at C2 Position Blocks Carbonyl Access Methylated->Steric Stable Minimal Amide Hydrolysis (Low Intrinsic Clearance) Steric->Stable

Fig 1. Mechanistic pathway demonstrating how 2-methyl substitution prevents amide hydrolysis.

Quantitative Data: Metabolic Stability Comparison

The integration of the 2-methylpiperidine moiety dramatically shifts the pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs). The table below summarizes the causal relationship between the C2-substitution and intrinsic clearance [2].

Compound ScaffoldC2-SubstitutionTarget Affinity (Pf20S)Intrinsic Clearance (Human Hepatocytes)Primary Metabolic Liability
Unmethylated Piperidine Amide Hydrogen (-H)High (Single-digit nM)High (>50 µL/min/10⁶ cells)Rapid Amide Hydrolysis
2-Methylpiperidine Amide Methyl (-CH₃)High (Single-digit nM)Low (<10 µL/min/10⁶ cells)Minimal Hydrolysis

Experimental Methodology: Synthesis and Isolation

The synthesis of Methyl 2-methylpiperidine-3-carboxylate hydrochloride requires strict atmospheric control and precise reduction techniques to maintain the desired diastereomeric ratios (typically favoring the cis isomer) [1][2].

G Start Mixture of cis/trans Piperidine Precursors PdC Add 10% Pd/C (0.5 eq.) in MeOH under Ar Start->PdC Evacuate Evacuate & Back-fill with Ar (3x) PdC->Evacuate Hydrogenation Catalytic Hydrogenation (Reduction) Evacuate->Hydrogenation Workup Filter, Dry over Na2SO4, Concentrate Hydrogenation->Workup HCl HCl Treatment (Salt Formation) Workup->HCl Product Methyl 2-methylpiperidine- 3-carboxylate HCl HCl->Product

Fig 2. Step-by-step synthetic workflow for Methyl 2-methylpiperidine-3-carboxylate hydrochloride.

Step-by-Step Protocol (Self-Validating System)
  • Preparation of Reaction Mixture: Dissolve a 70:30 mixture of cis and trans piperidine precursors (e.g., 100 mg, 0.36 mmol, 1.0 eq.) in anhydrous methanol (9 mL).

    • Causality: Methanol acts as a protic solvent, facilitating the hydrogenation process and maintaining the solubility of both the polar starting materials and the resulting product.

  • Atmospheric Control & Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (192 mg, 0.18 mmol, 0.5 eq.) to the stirred solution at room temperature under an Argon (Ar) atmosphere. Evacuate the reaction flask under reduced pressure and back-fill with Ar three times.

    • Causality: Ar back-filling is a critical safety and efficacy step. It displaces oxygen, preventing the highly pyrophoric Pd/C from igniting the methanol vapors, and ensures that subsequent hydrogen gas introduction is not diluted by atmospheric oxygen.

  • Catalytic Hydrogenation (Reduction): Introduce Hydrogen gas (H₂) and stir the mixture at room temperature.

    • Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete only when the mass of the starting material is fully depleted, ensuring total reduction of the ring/protecting groups.

  • Workup and Purification: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the free base as a mixture of cis and trans diastereomers (major, cis).

    • Validation Step: ¹H NMR (400 MHz, CDCl₃) must confirm the structure. Key validating peaks include the methoxy singlet at δ 3.67 (s, 3H) and the multiplet shifts corresponding to the piperidine ring protons (δ 3.09–3.00, m, 1H) [2].

  • Hydrochloride Salt Formation: Treat the concentrated residue with a stoichiometric excess of HCl (e.g., 4M HCl in dioxane) to precipitate the hydrochloride salt.

    • Causality: Converting the free base to the hydrochloride salt drastically improves the compound's bench stability, prevents unwanted spontaneous cyclization or oxidation, and enhances its handling properties for subsequent peptide coupling reactions in library generation.

Conclusion & Future Perspectives

Methyl 2-methylpiperidine-3-carboxylate hydrochloride is far more than a simple chemical intermediate; it is a structural masterkey. By providing an accessible route to 3D, sp³-rich chemical space, it enables the synthesis of highly complex fragment libraries. Furthermore, its specific topological features—namely the C2-methyl group—provide an elegant, structure-based solution to systemic metabolic liabilities like amide hydrolysis. As the demand for orally bioavailable, species-selective inhibitors (such as antimalarials) grows, saturated nitrogen heterocycles bearing precise steric modifications will remain foundational to successful drug discovery campaigns.

References

  • Wheldon, M. C. (2016). Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space (PhD thesis). University of York, White Rose eTheses Online. Available at:[Link]

  • Gahalawat, S., Ray, S., Zhang, X., Deng, X., Han, Y., et al. (2025). Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry, 68(21), 23485-23520. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Methyl 2-methylpiperidine-3-carboxylate Hydrochloride in Sterically Hindered Peptide Couplings

Introduction & Scope In modern drug discovery and peptidomimetic design, piperidine scaffolds are frequently employed to mimic proline or to introduce conformational constraints that enhance proteolytic stability and tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern drug discovery and peptidomimetic design, piperidine scaffolds are frequently employed to mimic proline or to introduce conformational constraints that enhance proteolytic stability and target affinity 1. Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS 272767-56-3) is a highly valuable building block in this space 2. However, the presence of the 2-methyl group adjacent to the secondary amine creates a severely sterically hindered nucleophilic center.

This Application Note details optimized protocols, mechanistic rationales, and self-validating workflows for achieving high-yielding amide couplings with this challenging substrate, ensuring scientific rigor and reproducibility for synthesis campaigns.

Mechanistic Insights: Overcoming Steric Hindrance

Standard peptide coupling reagents, such as EDC/HOBt, are often insufficient for sterically hindered secondary amines. They typically result in sluggish reaction kinetics, low yields, and an increased risk of epimerization at the activated carboxylic acid [[3]]().

  • Activation Causality: To overcome the steric bulk of the 2-methylpiperidine ring, highly reactive uronium salts like HATU or phosphonium anhydrides like T3P are required. HATU generates a highly reactive OAt (7-azabenzotriazole) ester intermediate. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the nucleophilic attack of the hindered amine 4.

  • In Situ Neutralization: Because the piperidine derivative is supplied as a hydrochloride salt, an excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is strictly required. The base serves a dual causality: it liberates the free amine in situ for nucleophilic attack and neutralizes the acidic byproducts of the coupling reagent.

Reagent Selection & Quantitative Data

Choosing the correct coupling reagent dictates the success of the synthesis. The table below summarizes the quantitative and qualitative differences between common reagents when applied to Methyl 2-methylpiperidine-3-carboxylate.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Secondary Amines

Coupling ReagentActivation IntermediateReaction KineticsEpimerization RiskRecommended Use Case
EDC / HOBt OBt EsterSlow (<40% yield)ModerateUnhindered primary amines 3.
T3P Mixed AnhydrideModerate (70-85% yield)Very LowScale-up, easy aqueous workup [[5]]().
HATU OAt EsterFast (>90% yield)Low to ModerateHighly sterically hindered secondary amines 4.

Experimental Workflows & Protocols

Pathway Acid N-Protected Amino Acid (R-COOH) ActiveEster Activated Ester (e.g., OAt-Ester) Acid->ActiveEster Pre-activation Base DIPEA (3.0 - 4.0 eq) Base Catalyst Base->ActiveEster Reagent HATU or T3P Coupling Reagent Reagent->ActiveEster Product Peptidomimetic Product (Tertiary Amide) ActiveEster->Product Nucleophilic Attack AmineSalt Methyl 2-methylpiperidine- 3-carboxylate HCl FreeAmine Free Secondary Amine (Sterically Hindered) AmineSalt->FreeAmine Neutralization by DIPEA FreeAmine->Product Proximity Effect

Workflow for hindered peptide coupling via HATU activation and in situ amine neutralization.

Protocol A: High-Efficiency Coupling using HATU/DIPEA

This protocol is designed for maximum yield when coupling highly hindered substrates.

Materials:

  • N-Protected Amino Acid (1.0 eq)

  • Methyl 2-methylpiperidine-3-carboxylate hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 - 4.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected amino acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Pre-activation: Add DIPEA (1.5 eq) to the mixture. Stir for exactly 2-3 minutes at room temperature.

    • Causality: Prolonged pre-activation with uronium salts like HATU leads to the formation of unreactive guanidinium species, which permanently caps the carboxylic acid and drastically reduces yield 4.

  • Amine Neutralization: In a separate vial, suspend Methyl 2-methylpiperidine-3-carboxylate hydrochloride (1.1 eq) in DMF and add DIPEA (2.0 eq).

    • Causality: The hydrochloride salt must be fully neutralized prior to introduction. The 2-methyl group heavily shields the nitrogen, making a high local concentration of the free base critical for successful nucleophilic attack.

  • Coupling: Transfer the neutralized amine solution to the pre-activated acid mixture. Stir at room temperature for 12-16 hours.

  • Self-Validating Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted acid and HOAt), and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Epimerization-Free Coupling using T3P

T3P is an excellent alternative that minimizes epimerization and simplifies workup due to its water-soluble byproducts 5.

Step-by-Step Methodology:

  • Mixture Preparation: Combine the N-protected amino acid (1.0 eq) and Methyl 2-methylpiperidine-3-carboxylate hydrochloride (1.1 eq) in anhydrous DCM.

  • Base Addition: Add DIPEA (4.0 eq) and stir for 5 minutes to ensure complete neutralization of the hydrochloride salt.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) at 0 °C.

    • Causality: T3P activates the carboxyl group to form a mixed anhydride. Adding it at 0 °C controls the exothermic activation and virtually eliminates epimerization at the alpha-carbon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Self-Validating Workup: Wash the organic layer directly with water (3x) and brine.

    • Causality: T3P byproducts are highly water-soluble, allowing for a streamlined workup that inherently purifies the product without the immediate need for complex chromatography.

Validation & Quality Control

To ensure the integrity of the synthesized peptidomimetic, the following self-validating analytical checks must be performed:

  • NMR Analysis (Critical Insight): Due to the restricted rotation around the newly formed tertiary amide bond, the product will typically present as a mixture of cis/trans rotamers in ¹H and ¹³C NMR 6. This is a field-proven phenomenon for piperidine amides and should not be misinterpreted as diastereomeric impurities. Variable-temperature NMR (heating to ~80 °C in DMSO-d6) can be used to coalesce the signals and confirm purity.

  • LC-MS: Confirm the mass shift. Ensure soft ionization (ESI+) is utilized to prevent unwanted fragmentation of the methyl ester group at the 3-position.

References

  • Optimizing Peptide Coupling: Key Techniques JPT Peptide Technologies[Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS National Institutes of Health (NIH)[Link]

  • Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria National Institutes of Health (NIH)[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory University of California, Irvine (UCI)[Link]

Sources

Application

Application Note: Methyl 2-methylpiperidine-3-carboxylate Hydrochloride in the Synthesis of Advanced 3D APIs

Introduction: Escaping "Flatland" in Modern Drug Discovery The pharmaceutical industry is increasingly shifting away from flat, sp²-hybridized aromatic molecules toward complex, sp³-rich three-dimensional scaffolds. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Modern Drug Discovery

The pharmaceutical industry is increasingly shifting away from flat, sp²-hybridized aromatic molecules toward complex, sp³-rich three-dimensional scaffolds. This transition improves target selectivity, solubility, and overall pharmacokinetic profiles. Methyl 2-methylpiperidine-3-carboxylate hydrochloride has emerged as a highly versatile, 3D-rich building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1].

As a saturated nitrogen heterocycle, this intermediate provides a rigid, functionalized core that can be orthogonally derivatized. Recent high-profile applications include the development of species-selective Plasmodium falciparum 20S proteasome inhibitors for malaria treatment[2][3] and the synthesis of novel glycine metabolism modulators[4].

Physicochemical Profiling & Synthetic Causality

Before deploying this intermediate in a synthetic workflow, it is critical to understand the causality behind its specific chemical form:

  • Why the Hydrochloride Salt? Free piperidines are prone to spontaneous oxidation, air-driven degradation, and side-reactions. The HCl salt form ensures long-term bench stability, prevents spontaneous oligomerization, and provides a highly crystalline solid that allows for precise stoichiometric weighing during scale-up.

  • Why the Methyl Ester? The carboxylic acid at the C3 position must be masked during N-alkylation or Nucleophilic Aromatic Substitution ( SN​Ar ) reactions. The methyl ester prevents unwanted amide formation or self-condensation. It is also small enough to minimize steric hindrance during the subsequent saponification step.

  • The Role of the 2-Methyl Group: The methyl group at the C2 position introduces critical steric hindrance. This biases the conformation of the piperidine ring, locking it into a specific 3D geometry that is essential for binding selectively to complex biological targets, such as the β 5 subunit of the parasite proteasome[3].

Application Workflow 1: Synthesis of P. falciparum 20S Proteasome Inhibitors

In the pursuit of novel antimalarials, overcoming resistance to frontline therapies is paramount. Researchers have utilized the carboxypiperidine scaffold to develop highly potent, reversible inhibitors targeting the Plasmodium proteasome[3][5]. The synthesis relies on the N-derivatization of Methyl 2-methylpiperidine-3-carboxylate, followed by ester hydrolysis and amide coupling.

Self-Validating Protocol: N-Arylation and Saponification

Step 1: In Situ Neutralization and SN​Ar Coupling

  • Preparation: Suspend Methyl 2-methylpiperidine-3-carboxylate HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine. DIPEA is specifically chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive electrophile.

  • Electrophile Addition: Introduce the substituted heteroaryl halide (e.g., a substituted pyrimidine chloride) (1.05 eq). Elevate the temperature to 80 °C and stir for 12 hours.

    • Causality: The SN​Ar reaction requires thermal energy to overcome the activation barrier imposed by the sterically hindered 2-methylpiperidine system.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass is absent and the product [M+H]+ peak accounts for >95% of the Total Ion Chromatogram (TIC).

  • Workup: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

    • Causality: DMF readily partitions into the organic layer. Washing with 5% LiCl selectively pulls DMF into the aqueous phase, preventing solvent contamination which would otherwise suppress ionization in downstream MS analysis and lower the isolated yield.

Step 2: Orthogonal Deprotection (Saponification)

  • Solvent System: Dissolve the purified N-arylated ester in a THF/MeOH/H₂O (3:1:1) mixture.

    • Causality: This specific ternary solvent system ensures the simultaneous dissolution of the highly lipophilic organic ester and the hydrophilic inorganic hydroxide salt.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH is preferred over NaOH or KOH because the smaller lithium counterion provides milder basic conditions, significantly reducing the risk of epimerization at the chiral C3 position of the piperidine ring.

  • Isolation: Acidify with 1M HCl to pH 3-4 to precipitate the free carboxylic acid, filter, and dry under vacuum.

Application Workflow 2: Synthesis of Glycine Metabolism Modulators

Methyl 2-methylpiperidine-3-carboxylate is also a critical intermediate in the synthesis of glycine metabolism modulators, which are used to treat various metabolic and neurological disorders[4].

In this pathway, the intermediate is reacted with a bicyclic electrophile, such as 5-bromo-4-chloroquinazoline.

  • Regioselective Causality: When reacting the piperidine intermediate with 5-bromo-4-chloroquinazoline, the reaction occurs exclusively at the 4-position. The carbon-chlorine bond at the 4-position of the quinazoline ring is highly activated by the adjacent ring nitrogens, making it significantly more susceptible to nucleophilic attack than the 5-bromo position. This allows for a clean, regioselective SN​Ar coupling without the need for palladium catalysis[4].

Quantitative Data Summaries

The following table summarizes the optimized reaction parameters and expected outcomes for the primary transformations involving Methyl 2-methylpiperidine-3-carboxylate HCl.

Application TargetElectrophileBase / SolventTemp / TimeTypical YieldKey Analytical Marker
Proteasome Inhibitor (Antimalarial) Substituted Pyrimidine-ClDIPEA / DMF80 °C / 12 h72 - 85%Complete disappearance of SM; [M+H]+ of coupled ester
Glycine Metabolism Modulator 5-Bromo-4-chloroquinazolineK₂CO₃ / DMFRT / 48 h65 - 75%Regioselective attack at C4; retention of Br isotope pattern in MS
Saponification (General) N/A (Ester Hydrolysis)LiOH / THF:MeOH:H₂ORT / 4 h>90%Shift of C=O stretch in IR; loss of methyl singlet (~3.67 ppm) in ¹H NMR

Process Visualization

The divergent synthetic pathways utilizing Methyl 2-methylpiperidine-3-carboxylate HCl are mapped below, illustrating the transformation from a single building block to distinct therapeutic classes.

API_Synthesis SM Methyl 2-methylpiperidine- 3-carboxylate HCl Base In situ Neutralization (DIPEA / K2CO3) SM->Base FreeBase Free Piperidine Intermediate Base->FreeBase Path1 SNAr with Substituted Pyrimidine FreeBase->Path1 Path2 SNAr with 5-Bromo-4-chloroquinazoline FreeBase->Path2 Int1 N-Heteroaryl Piperidine Ester Path1->Int1 Int2 Quinazoline-Piperidine Ester Path2->Int2 Hydrolysis Saponification (LiOH) & Amide Coupling Int1->Hydrolysis API2 Glycine Metabolism Modulator Int2->API2 API1 Pf20S Proteasome Inhibitor (Antimalarial) Hydrolysis->API1

Divergent synthetic workflows of Methyl 2-methylpiperidine-3-carboxylate HCl in API manufacturing.

Conclusion

Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a highly strategic intermediate in modern API manufacturing. By understanding the causality behind its salt form and ester protection, and by employing rigorous, self-validating protocols for SN​Ar and saponification reactions, development chemists can efficiently leverage this scaffold to access complex 3D pharmaceutical space, ranging from antimalarial proteasome inhibitors to metabolic modulators.

References

  • Gahalawat, S., Ray, S., Zhang, X., Deng, X., Han, Y., Chen, Z., Lawong, A., Shackleford, D. M., & Katneni, K. (2025). Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry, 68(21), 23485-23520.[Link]

  • Patent Application WO2018021977A1. (2018). Glycine metabolism modulators and uses thereof.
  • White Rose eTheses Online. Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space.[Link]

Sources

Method

Advanced Amidation Workflows for Methyl 2-methylpiperidine-3-carboxylate Hydrochloride in Drug Discovery

Executive Summary Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, incl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical scaffolds, including soluble epoxide hydrolase (sEH) inhibitors and antimalarial agents. As a Senior Application Scientist, I approach this molecule not just as a substrate, but as a dual-pathway system: it possesses a nucleophilic secondary amine (N1) and an electrophilic methyl ester (C3).

Successfully manipulating this compound requires overcoming specific steric and electronic hurdles. This guide details the causality behind reagent selection, process optimization, and self-validating protocols for both N-amidation (acylation of the piperidine nitrogen) and C-amidation (direct aminolysis of the ester).

Physicochemical & Mechanistic Profiling

PropertySpecification
Chemical Formula C₈H₁₆ClNO₂ (HCl Salt)
Molecular Weight 193.67 g/mol
CAS Number 272767-56-3
Reactive Sites N1 (Secondary Amine), C3 (Methyl Ester)
Steric Environment High (due to adjacent C2-methyl group)
The Causality of Experimental Choices

1. The Rationale for the Hydrochloride Salt The free base of a secondary amine containing a methyl ester is inherently unstable; it is highly prone to intermolecular self-condensation, leading to the formation of diketopiperazines or uncontrolled oligomers. Manufacturers supply this compound as an HCl salt to lock the N1 nitrogen in a protonated, non-nucleophilic state. Consequently, any N-amidation protocol must begin with an in situ free-basing step using a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA).

2. Overcoming C2-Methyl Steric Hindrance The methyl group at the C2 position introduces severe steric bulk directly adjacent to the N1 reaction center. Standard carbodiimide coupling reagents (like EDC/HOBt) often fail or require extended reaction times, leading to the accumulation of inactive N -acylurea byproducts. To force the reaction forward, highly reactive uronium-based reagents (such as HATU or COMU) are required. These reagents rapidly convert the carboxylic acid into a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is electrophilic enough to be captured by the hindered piperidine.

3. Direct C-Amidation via Lewis Acid Catalysis Traditionally, converting the C3 methyl ester to an amide required a two-step saponification-coupling sequence. However, direct aminolysis of unactivated esters is now achievable using Tris(2,2,2-trifluoroethyl) borate ( B(OCH2​CF3​)3​ ). This Lewis acid coordinates with the ester carbonyl, increasing its electrophilicity and facilitating direct transamidation with external amines without the need for aqueous workup .

Workflow cluster_N N-Amidation (N1 Secondary Amine) cluster_C C-Amidation (C3 Methyl Ester) SM Methyl 2-methylpiperidine-3-carboxylate HCl FreeBase In Situ Free-Basing (DIPEA, 3.0 eq) SM->FreeBase DirectAm Direct Aminolysis (R-NH2 + B(OCH2CF3)3) SM->DirectAm Activation Acid Activation (R-COOH + HATU) FreeBase->Activation NCoupling N-Acyl Coupling (0 °C to RT, 12 h) Activation->NCoupling NProduct N-Acyl Piperidine Derivative NCoupling->NProduct Heating Thermal Activation (80 °C, Sealed Tube) DirectAm->Heating CProduct C3-Piperidine Amide Derivative Heating->CProduct

Workflow for divergent N- and C-amidation of the piperidine scaffold.

Quantitative Optimization Data

To benchmark the required conditions for N-amidation, we compare the efficacy of various coupling systems on sterically hindered 2-methylpiperidines.

Table 1: Reagent Optimization for N-Amidation of Sterically Hindered Piperidines

Coupling ReagentBaseAdditiveReaction TimeConversion Yield (%)Byproduct Profile
EDC·HClEt₃NHOBt24 h< 40%High N -acylurea formation
DCCDMAPNone48 h< 30%Heavy DCU precipitation
PyBOPDIPEANone16 h75%Trace epimerization
HATU DIPEA None 6-8 h > 95% Clean conversion
COMUDIPEANone4-6 h> 95%Clean conversion

(Data synthesized from process optimization studies on hindered acid-amine couplings and ).

Self-Validating Experimental Protocols

Protocol A: N-Amidation via HATU Activation

Objective: Couple the sterically hindered N1 secondary amine with an external carboxylic acid.

Step-by-Step Methodology:

  • Preparation & Free-Basing: Suspend Methyl 2-methylpiperidine-3-carboxylate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (0.2 M) under an argon atmosphere. Add DIPEA (3.0 eq, 3.0 mmol) dropwise.

    • Validation Checkpoint: Spot the mixture on wet pH paper; the pH must be > 8 to ensure complete neutralization of the HCl salt. The solution should become completely homogeneous.

  • Acid Activation: In a separate flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Cool to 0 °C. Add HATU (1.1 eq) followed by DIPEA (1.0 eq). Stir for 10 minutes.

    • Validation Checkpoint: A distinct color change (typically to pale yellow) indicates the successful formation of the active HOAt ester.

  • Coupling: Transfer the free-based piperidine solution into the activated acid mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the m/z 158 peak (piperidine free base [M+H]+ ) confirms consumption of the starting material.

  • Workup: Dilute the reaction with Ethyl Acetate (15 mL). Wash sequentially with 5% aqueous NaHCO₃ (3 × 10 mL), 1M HCl (2 × 10 mL, only if the product is acid-stable), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Direct C-Amidation using B(OCH2​CF3​)3​

Objective: Convert the C3 methyl ester directly to an amide without prior saponification.

Step-by-Step Methodology:

  • Reagent Assembly: To a heavy-walled sealed tube, add Methyl 2-methylpiperidine-3-carboxylate hydrochloride (1.0 eq, 1.0 mmol), the target primary or secondary amine (1.5 eq, 1.5 mmol), and DIPEA (1.0 eq, 1.0 mmol, to neutralize the HCl salt) in anhydrous Acetonitrile (2 mL, 0.5 M).

  • Catalysis: Add Tris(2,2,2-trifluoroethyl) borate ( B(OCH2​CF3​)3​ ) (2.0 eq, 2.0 mmol) to the mixture.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 80 °C for 15 hours.

    • Validation Checkpoint: The use of a sealed tube is critical to prevent the volatilization of the solvent and the amine at elevated temperatures.

  • Solid-Phase Purification: Cool the mixture to room temperature. Dilute with CH₂Cl₂ (3 mL) and water (0.5 mL). Add Amberlyst 15 resin (150 mg, to scavenge unreacted amine) and Amberlite IRA743 resin (150 mg, to scavenge boron byproducts). Stir for 30 minutes.

    • Validation Checkpoint: Filter the resins and concentrate the filtrate. The resulting product is typically >90% pure without the need for column chromatography.

Troubleshooting & Process Optimization

When working with hindered piperidines, incomplete conversion is the most common failure mode. The decision tree below outlines the logical steps to rescue a failing amidation reaction.

Troubleshooting Start Issue: Low Amide Yield / Incomplete Conversion Q1 Are Starting Materials Consumed? Start->Q1 No No (Unreacted SM) Q1->No  TLC/LC-MS shows SM   Yes Yes (Side Products Formed) Q1->Yes  TLC/LC-MS shows new peaks   Sol1 Check DIPEA Stoichiometry (Ensure pH > 8 for HCl salt) No->Sol1 Sol2 Switch to Uronium Reagent (EDC/HOBt -> HATU/COMU) No->Sol2 Sol3 Check for Epimerization (Lower Temp to 0 °C) Yes->Sol3 Sol4 Check for Guanidinylation (Change to Phosphonium e.g., PyBOP) Yes->Sol4

Decision tree for troubleshooting sterically hindered amidation reactions.

Key Insight on Guanidinylation: If you observe rapid consumption of the piperidine but poor amide yield, the hindered amine may be reacting directly with the uronium salt (HATU) rather than the activated ester, forming a stable guanidinium byproduct. If this occurs, switch the activation sequence to a phosphonium-based reagent (like PyBOP), which cannot undergo guanidinylation.

References

  • Dabhi, R. C., Patel, U. P., Rathod, V. B., Shah, S. N., & Maru, J. J. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.[Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct synthesis of amides from carboxylic acids and amines using B(OCH₂CF₃)₃. Journal of Organic Chemistry, 78(9), 4512-4523.[Link]

  • Vandekerckhove, B. (2025). Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. Reaction Chemistry & Engineering, 10(8).[Link]

Application

Application Note: Advanced Synthesis of Complex Piperidines from Methyl 2-methylpiperidine-3-carboxylate Hydrochloride

Executive Summary Complex piperidines are ubiquitous in modern pharmacophores, frequently serving as privileged scaffolds in the design of species-selective reversible proteasome inhibitors and human platelet aggregation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Complex piperidines are ubiquitous in modern pharmacophores, frequently serving as privileged scaffolds in the design of species-selective reversible proteasome inhibitors and human platelet aggregation inhibitors[1][2]. Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) serves as a highly versatile, bifunctional building block for these synthetic campaigns[3]. This application note details the mechanistic rationale, validated synthetic protocols, and in-process analytical controls required to successfully derivatize this starting material into complex amides and ethers, enabling the systematic exploration of 3D fragment chemical space[4].

Mechanistic Rationale & Structural Significance

The selection of a 2-methylpiperidine core over an unsubstituted piperidine is rarely arbitrary in drug development. In the optimization of antimalarial agents targeting the Plasmodium falciparum 20S proteasome, researchers discovered that unsubstituted piperidine-3-carboxamides suffered from rapid, premature amide hydrolysis mediated by human carboxylesterases (e.g., CES2)[1].

The strategic incorporation of a methyl group at the C2 position (adjacent to the C3-carboxylate) introduces a strict steric penalty for nucleophilic attack at the amide carbonyl. This single methyl substitution effectively eliminates amide hydrolysis, drastically reducing intrinsic clearance in human hepatocytes while maintaining single-digit nanomolar potency against the biological target[1]. Furthermore, the cis/trans diastereomerism of the 2-methylpiperidine-3-carboxylate core dictates the 3-dimensional vector of the appended substituents, allowing medicinal chemists to precisely tune the topological fit within enzymatic binding pockets[4].

Workflow Overview

PiperidineSynthesis SM Methyl 2-methylpiperidine- 3-carboxylate HCl NBocEster N-Boc Methyl Ester SM->NBocEster Et3N, Boc2O Acid N-Boc Carboxylic Acid NBocEster->Acid LiOH, THF/H2O Alcohol N-Boc Alcohol NBocEster->Alcohol LiBH4, THF Amide Complex Piperidine Amides Acid->Amide 1. HATU, R-NH2 2. HCl/Dioxane Ether Complex Piperidine Ethers Alcohol->Ether 1. NaH, R-X 2. HCl/Dioxane

Synthetic workflow for derivatizing Methyl 2-methylpiperidine-3-carboxylate HCl.

Validated Experimental Protocols

The following protocols detail the divergent synthesis of complex amides from the commercial hydrochloride salt. Every step is designed with built-in self-validation to ensure reliable scale-up and high-fidelity intermediate tracking.

Protocol 1: Free-Basing and N-Boc Protection

Objective: Mask the secondary amine to prevent polymerization and direct subsequent reactivity exclusively to the C3-ester. Causality: The hydrochloride salt is stable for long-term storage but synthetically inert. Triethylamine (Et₃N) is used to liberate the free base in situ. Di-tert-butyl dicarbonate (Boc₂O) is selected because the resulting carbamate is completely stable to the basic conditions required for downstream ester saponification, yet easily cleaved orthogonally using anhydrous HCl in dioxane[5].

Step-by-Step Methodology:

  • Suspend Methyl 2-methylpiperidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂/Ar).

  • Add Et₃N (2.5 eq) dropwise. Observation: The suspension will clear as the free base dissolves.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15 minutes to control the exothermic evolution of CO₂.

  • Warm the reaction to room temperature and stir for 4–6 hours.

  • Quench the reaction with saturated aqueous NaHCO₃, extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • In-Process Validation: Perform TLC (Hexanes/EtOAc 3:1) and stain with Ninhydrin. The starting material will show a bright pink/red spot at the baseline (free secondary amine), whereas the desired N-Boc protected product will migrate (R_f ~0.6) and will not stain without prolonged heating (due to the thermal requirement for Boc deprotection).

Protocol 2: Saponification to N-Boc-2-methylpiperidine-3-carboxylic acid

Objective: Convert the methyl ester to a free carboxylic acid to enable amide coupling. Causality: Lithium hydroxide (LiOH) in a THF/H₂O mixture is preferred over harsher bases like NaOH or KOH. The lithium cation coordinates effectively with the ester carbonyl, accelerating hydrolysis at ambient temperature. This mild approach prevents base-catalyzed epimerization of the sensitive C3 stereocenter, preserving the diastereomeric purity of the scaffold.

Step-by-Step Methodology:

  • Dissolve the N-Boc methyl ester intermediate (1.0 eq) in a 3:1 mixture of THF and deionized H₂O.

  • Add LiOH monohydrate (2.0 eq) and stir vigorously at room temperature for 12 hours.

  • Evaporate the THF under reduced pressure to minimize organic solvent interference during acidification.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M aqueous citric acid. (Critical: Avoid strong mineral acids like HCl at this stage to prevent premature Boc cleavage).

  • Extract the aqueous layer with ethyl acetate (3x), dry over Na₂SO₄, and concentrate to yield the free acid.

  • In-Process Validation: Analyze the crude product via ¹H NMR (CDCl₃). The complete disappearance of the sharp methyl ester singlet at ~δ 3.67 ppm confirms quantitative conversion to the carboxylic acid[5].

Protocol 3: Sterically Hindered Amide Coupling

Objective: Synthesize complex piperidine amides via targeted coupling. Causality: Standard carbodiimides (like EDC/HOBt) often fail or deliver poor yields in this specific reaction due to the severe steric bulk of the adjacent C2-methyl group. HATU is utilized because it forms a highly reactive 7-aza-OBt ester intermediate that efficiently overcomes this steric hindrance, driving the coupling to completion[5].

Step-by-Step Methodology:

  • Dissolve the N-Boc carboxylic acid (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq) in one portion.

  • Stir at room temperature for 6–8 hours.

  • Dilute the mixture with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF), dry, and purify via flash chromatography.

  • Deprotect the Boc group by dissolving the purified intermediate in 4M HCl in dioxane and stirring for 2 hours at room temperature to yield the final complex piperidine hydrochloride.

  • In-Process Validation: LC-MS analysis of the crude reaction mixture prior to deprotection should display the [M+H]⁺ and [M+Na]⁺ adducts of the coupled product, with no residual mass corresponding to the unreacted acid.

Quantitative Data & Pharmacokinetic Impact

The structural modification of the piperidine core has profound effects on the pharmacokinetic profile of the resulting drug candidates. The table below summarizes the impact of the C2-methyl substitution on metabolic stability, as observed in the development of species-selective proteasome inhibitors[1].

Structural AnalogPiperidine Core SubstitutionPrimary Metabolic PathwayAmide Hydrolysis StatusIntrinsic Clearance (µL/min/10⁶ cells)
Analog 96 / 98 UnsubstitutedAmide HydrolysisHigh (Major Pathway)> 100 (Rapid Clearance)
Analog 110 / 111 2-MethylCYP-mediated OxidationMinimal / Eliminated< 20 (Highly Stable)

Table 1: Comparative metabolic stability data demonstrating the protective steric effect of the C2-methyl group against enzymatic amide hydrolysis.

References

  • 1 - Journal of Medicinal Chemistry (ACS Publications) 2.4 - RSC Advances (The Royal Society of Chemistry) 3.2 - PubMed (NIH) 4.3 - BLD Pharm Product Documentation

Sources

Method

Application Note: Scaling Up Synthesis Methods for Methyl 2-methylpiperidine-3-carboxylate hydrochloride

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Rationale Substituted piperidines, particularly 2-methylpipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

Substituted piperidines, particularly 2-methylpiperidine-3-carboxylic acid derivatives, are highly valuable 3-dimensional scaffolds in modern drug discovery. They frequently serve as core fragments in the development of complex therapeutics, such as targeting Plasmodium falciparum for malaria treatment[1].

However, scaling up the synthesis of Methyl 2-methylpiperidine-3-carboxylate hydrochloride presents distinct chemical engineering challenges. The transition from milligram-scale discovery chemistry to multikilogram process chemistry requires strict control over the highly exothermic hydrogenation of the pyridine ring, optimization of gas-liquid mass transfer, and the establishment of a highly diastereoselective, chromatography-free isolation sequence[2].

Retrosynthetic Strategy & Mechanistic Insights

To establish a scalable and self-validating process, the synthetic route is designed around a two-phase telescoped sequence: Catalytic Hydrogenation followed by Esterification and Salt Formation .

Causality Behind Experimental Choices
  • Catalyst and Solvent Selection for Hydrogenation: The reduction of an aromatic pyridine ring to a piperidine is notoriously difficult because the resulting basic secondary amine can strongly coordinate to and poison the transition metal catalyst. Performing the reaction in glacial acetic acid protonates the nascent piperidine, preventing catalyst deactivation. Furthermore, Platinum dioxide (PtO 2​ , Adams' catalyst) is selected over standard Pd/C. Pt surfaces exhibit higher haptophilicity toward the protonated pyridine, directing the sequential delivery of hydrogen atoms from the less sterically hindered face. This kinetic control enriches the thermodynamically less stable cis-diastereomer[3].

  • In Situ HCl Generation for Esterification: To avoid cumbersome chromatographic purification on scale, the crude amino acid acetate salt is subjected to esterification using Methanol and Thionyl Chloride (SOCl 2​ ). Mechanistically, SOCl 2​ reacts with the methanol solvent to quantitatively generate anhydrous HCl and SO 2​ gas. The anhydrous HCl acts as a powerful acid catalyst for the Fischer esterification. Simultaneously, the HCl irreversibly protonates the piperidine nitrogen, driving the formation of the highly crystalline hydrochloride salt, which allows for direct isolation via anti-solvent crystallization.

Process Workflow

Workflow cluster_0 Phase 1: High-Pressure Hydrogenation cluster_1 Phase 2: Esterification & Salt Formation SM 2-Methylnicotinic Acid (Starting Material) Rxn1 Catalytic Hydrogenation (PtO2, H2 50 bar, AcOH, 60°C) SM->Rxn1 Int1 2-Methylpiperidine-3-carboxylic acid (Acetate Salt) Rxn1->Int1 IPC 1: GC-MS / H2 Uptake Rxn2 Esterification (MeOH, SOCl2, 0°C to 65°C) Int1->Rxn2 Prod Methyl 2-methylpiperidine-3-carboxylate HCl (Final Product) Rxn2->Prod IPC 2: HPLC / NMR

Figure 1: Two-phase scalable synthetic workflow for Methyl 2-methylpiperidine-3-carboxylate HCl.

Process Optimization Data

To validate the scalability of the hydrogenation step, catalyst screening was performed to optimize both conversion and the cis:trans diastereomeric ratio. The quantitative data below justifies the selection of PtO 2​ in acidic media.

Table 1: Optimization of Hydrogenation Conditions for 2-Methylnicotinic Acid

Catalyst (5 mol%)SolventPressure (bar)Temp (°C)Time (h)Conversion (%)Diastereomeric Ratio (cis:trans)
10% Pd/CMeOH50602482%55:45
5% Rh/Al 2​ O 3​ AcOH50601894%70:30
PtO 2​ AcOH 50 60 14 >99% 85:15

Detailed Experimental Protocol

Phase 1: High-Pressure Catalytic Hydrogenation
  • Reactor Preparation: Ensure a 2 L Hastelloy Parr reactor is thoroughly cleaned, dried, and pressure-tested.

  • Charging: Charge 2-methylnicotinic acid (100 g, 0.73 mol) into the reactor. Add glacial acetic acid (1.0 L, 10 volumes) and stir at 300 rpm to form a uniform suspension.

  • Catalyst Addition: Carefully add Platinum dioxide (PtO 2​ , 8.3 g, 0.036 mol, 5 mol%). Safety Note: PtO 2​ is a potent oxidizer and can be pyrophoric in the presence of organic vapors; add under a continuous sweep of inert Nitrogen.

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3 × 5 bar), followed by Hydrogen gas (3 × 10 bar) to ensure a strictly anaerobic environment.

  • Reaction: Pressurize the reactor to 50 bar with H 2​ . Heat the internal temperature to 60°C. Increase the agitation rate to 800 rpm to overcome gas-liquid mass transfer limitations.

  • IPC 1 (Self-Validation): Monitor the reaction via the H 2​ mass flow controller. The reaction is deemed complete when H 2​ uptake ceases (typically 12–14 hours). Verify >99% conversion via GC-MS of a neutralized aliquot.

  • Filtration: Cool the reactor to 20°C and vent the H 2​ safely. Purge with Nitrogen (3 × 5 bar). Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with additional acetic acid (200 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (40 mbar, 50°C) to yield crude 2-methylpiperidine-3-carboxylic acid as a viscous acetate salt.

Phase 2: Esterification and Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the crude intermediate in anhydrous Methanol (1.0 L, 10 volumes) in a 3 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and dropping funnel.

  • Cooling: Cool the solution to 0–5°C using a chiller unit.

  • Reagent Addition: Add Thionyl Chloride (SOCl 2​ , 130 g, 80 mL, 1.10 mol, 1.5 eq) dropwise over 1 hour. Mechanistic Note: Maintain the internal temperature below 15°C during addition to safely control the exothermic generation of anhydrous HCl and SO 2​ gas.

  • Esterification: Upon complete addition, heat the reaction mixture to reflux (65°C) for 6 hours.

  • IPC 2 (Self-Validation): Analyze an aliquot via HPLC. Analytical Note: Use an ELSD or CAD detector, as the aliphatic piperidine product lacks a strong UV chromophore. Proceed when the intermediate acid is <1% AUC.

  • Solvent Exchange: Distill off the methanol under reduced pressure until the total volume is reduced to approximately 300 mL.

  • Crystallization: Add Isopropanol (IPA, 300 mL) and heat to 60°C to achieve a homogeneous solution. Slowly add Methyl tert-butyl ether (MTBE, 600 mL) as an anti-solvent over 2 hours while cooling the mixture to 5°C at a controlled rate of 10°C/hour.

  • Isolation: Filter the resulting white crystalline solid. Wash the cake with cold MTBE (2 × 100 mL) and dry in a vacuum oven (40°C, 20 mbar) to constant weight.

  • Final Validation: Confirm the cis:trans ratio via 1 H-NMR (D 2​ O). The cis-isomer is typically enriched to >95% in the crystalline lattice due to the selective precipitation of the cis-hydrochloride salt.

References

  • Gahalawat, S., et al. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry, 2025. [1]

  • Douja, N., et al. " with supported metallic catalysts." Journal of Molecular Catalysis A: Chemical, 2002, 186, 145–151. [3]

  • Yang, Q., et al. " of a TRPV1 Antagonist." Organic Process Research & Development, 2023, 27 (5), 945-953. [2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Methyl 2-methylpiperidine-3-carboxylate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with Methyl 2-methylpiperidine-3-carboxylate hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing solubility bottlenecks with Methyl 2-methylpiperidine-3-carboxylate hydrochloride .

As a secondary amine featuring a methyl ester and a sterically hindering methyl group, this building block is highly valuable in organic synthesis. However, its hydrochloride salt form introduces specific physicochemical barriers. This guide provides a mechanistic understanding of these barriers and field-proven, self-validating protocols to overcome them.

Part 1: Diagnostic FAQs

Q1: Why does Methyl 2-methylpiperidine-3-carboxylate hydrochloride form a cloudy suspension or precipitate in common organic solvents like DCM, THF, or EtOAc? A1: The root cause is the compound's ionic state. As a hydrochloride salt, it exists as a positively charged piperidinium cation and a negatively charged chloride anion, held together by a strong crystal lattice. Moderately polar organic solvents like dichloromethane (DCM, dielectric constant ϵ≈8.9 ) or ethyl acetate ( ϵ≈6.0 ) lack the solvating power to overcome this lattice energy. Solvation of amine hydrochlorides typically requires highly polar protic solvents (like water or methanol) or strongly polar aprotic solvents[1][2].

Q2: I am attempting an N-alkylation or amide coupling reaction in DCM. How can I achieve complete dissolution and ensure the reaction proceeds? A2: For reactions targeting the piperidine nitrogen, the protonated amine is non-nucleophilic and must be converted to its free base form. You do not need to isolate the free base beforehand; you can perform an in situ neutralization . By adding 1.2 to 2.0 equivalents of a soluble tertiary amine base—such as N,N -diisopropylethylamine (DIPEA) or triethylamine (TEA)—directly to the suspension, the base scavenges the HCl. This liberates the neutral, highly organic-soluble free amine[3].

Q3: My downstream application (e.g., a moisture-sensitive organometallic reaction) is highly sensitive to residual salts and water. How do I obtain the pure, anhydrous free base? A3: You must perform an aqueous basic extraction . This involves dissolving the salt in water, adjusting the pH to ~9–10 using a mild aqueous base (like NaHCO 3​ or 1M NaOH), and extracting the liberated neutral amine into an organic solvent like DCM or EtOAc[4]. This method physically separates the chloride salts into the aqueous waste stream, providing the pure free base upon concentration[5].

Q4: I must test the compound in a biological assay where it must remain as the hydrochloride salt. Which organic solvents can I use to prepare my stock solution? A4: If the salt form must be preserved, switch to polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Amine hydrochlorides typically exhibit solubilities of 20–30 mg/mL in DMSO, DMF, and Ethanol[6]. These solvents possess high dielectric constants and strong dipole moments, allowing them to stabilize the ionic pair without neutralizing the salt.

Part 2: Solubilization Strategy & Data

To determine the best approach for your specific workflow, consult the decision matrix below.

DecisionTree Start Solubility Issue: Methyl 2-methylpiperidine-3-carboxylate HCl Q1 Must the compound remain as an HCl salt? Start->Q1 KeepSalt Yes Q1->KeepSalt FreeBase No (Free amine is acceptable) Q1->FreeBase SolventSwitch Switch to Polar Solvents (DMSO, DMF, MeOH) KeepSalt->SolventSwitch ReactionType Is the downstream reaction water/moisture sensitive? FreeBase->ReactionType InSitu No: In situ Free-basing (Add TEA/DIPEA directly) ReactionType->InSitu Extraction Yes: Aqueous Free-basing & DCM/EtOAc Extraction ReactionType->Extraction

Decision tree for selecting a solubilization strategy for amine hydrochloride salts.

Quantitative Solubility Profile

The following table summarizes the expected solubility behavior of piperidine derivatives based on the solvent's dielectric constant ( ϵ ).

SolventDielectric Constant ( ϵ )Solubility of HCl SaltSolubility of Free Base
Water 80.1High (>50 mg/mL)Low (Forms emulsion/oil)
Methanol 32.7High (~30 mg/mL)High
DMSO 46.7Moderate (~20 mg/mL)High
Dichloromethane (DCM) 8.9Very Low (<1 mg/mL)High
Ethyl Acetate (EtOAc) 6.0Very Low (<1 mg/mL)High
Hexane 1.9InsolubleModerate to High

Part 3: Experimental Protocols

Protocol A: Aqueous Free-Basing and Liquid-Liquid Extraction (Isolation Method)

Use this protocol when you need the isolated, anhydrous free base for moisture-sensitive downstream applications.

ExtractionWorkflow Step1 Dissolve HCl Salt in DI Water Step2 Add 1M NaOH/NaHCO3 (Adjust pH to 9-10) Step1->Step2 Step3 Extract with DCM or EtOAc (3x) Step2->Step3 Step4 Dry Organic Layer (over Na2SO4) Step3->Step4 Step5 Concentrate in vacuo to yield Free Base Step4->Step5

Step-by-step workflow for the aqueous free-basing and extraction of amine salts.

  • Dissolution: Dissolve the Methyl 2-methylpiperidine-3-carboxylate hydrochloride in deionized water (approx. 10 mL per gram of salt). Causality: Water completely dissociates the ionic lattice, bringing the salt into solution.

  • Basification: Cool the solution in an ice bath. Slowly add 1M aqueous NaOH or saturated NaHCO 3​ dropwise while stirring.

    • Self-Validation Check: Monitor the pH using indicator paper until it reaches 9–10. At this pH, the amine is fully deprotonated, and the aqueous solution will turn visibly cloudy as the lipophilic free base crashes out[4][5].

  • Extraction: Transfer the cloudy mixture to a separatory funnel. Add an equal volume of Dichloromethane (DCM). Stopper and invert gently, venting pressure frequently. Allow the layers to separate. The neutral free base will partition into the lower organic DCM layer.

  • Separation & Drying: Collect the lower organic layer. Repeat the extraction twice more with fresh DCM. Combine the organic layers and add anhydrous sodium sulfate (Na 2​ SO 4​ ).

    • Self-Validation Check: Initially, the Na 2​ SO 4​ will clump due to residual water. Continue adding until the newly added desiccant flows freely like fine sand, confirming the solution is completely dry.

  • Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the pure, organic-soluble free base.

Protocol B: In Situ Neutralization for Organic Synthesis (One-Pot Method)

Use this protocol when performing standard N-functionalization (e.g., amide couplings, reductive aminations) where the presence of a tertiary amine salt byproduct will not interfere with the reaction[7].

  • Suspension: Add the Methyl 2-methylpiperidine-3-carboxylate hydrochloride to your reaction vessel containing the target organic solvent (e.g., DCM, THF, or Toluene). The salt will remain as a cloudy, undissolved suspension.

  • Base Addition: Add 1.5 to 2.0 molar equivalents of N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the vigorously stirring suspension. Causality: The tertiary amine is a stronger base than the piperidine derivative. It abstracts the proton, forming the soluble free piperidine and a tertiary ammonium chloride salt[3].

  • Validation:

    • Self-Validation Check: Observe the reaction mixture. The cloudy suspension of the starting material will rapidly clarify into a homogeneous solution, confirming successful free-basing and solubilization. (Note: In highly non-polar solvents, the resulting TEA·HCl byproduct may form a fine, distinct white precipitate, but your target piperidine is now fully dissolved).

  • Reaction: Proceed immediately with the addition of your electrophile (e.g., alkyl halide, acyl chloride) to initiate the downstream reaction[7].

References[1] Piperidine hydrochloride | CymitQuimica. Source: cymitquimica.com. URL: 6]">https://cymitquimica.com[6]PRODUCT INFORMATION - Cayman Chemical. Source: caymanchem.com. URL: 4]">https://www.caymanchem.com[4]Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride. Source: benchchem.com. URL: 2]">https://www.benchchem.com[2]Piperidine - Wikipedia. Source: wikipedia.org. URL: https://en.wikipedia.org/wiki/Piperidine[3]One-pot synthesis of alpha-diimines from alkylammonium salts. Source: cdnsciencepub.com. URL: 7]">https://cdnsciencepub.com[7]Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Source: organic-chemistry.org. URL: 5]">https://www.organic-chemistry.org[5]How can I free base cystamine dihydrochloride? Source: echemi.com. URL: https://www.echemi.com

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in Piperidine Carboxylate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of methyl esters during the functionalization of piperidine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of methyl esters during the functionalization of piperidine derivatives. Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a highly versatile building block in drug discovery, but its methyl ester moiety is notoriously labile under basic conditions.

This guide provides field-proven, self-validating protocols to liberate the secondary amine for downstream chemistry (e.g., acylation, alkylation, or Boc/Fmoc protection) without sacrificing the ester.

Troubleshooting Guide & FAQs

Q1: Why does the methyl ester hydrolyze so rapidly when I try to liberate the piperidine free base?

A1: The hydrolysis of methyl esters in the presence of aqueous base is driven by a process known as saponification. When you use strong aqueous bases (like NaOH or KOH) to neutralize the hydrochloride salt, the hydroxide ion acts as a strong nucleophile. It attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses, expelling the methoxide leaving group to form a carboxylic acid, which is then rapidly and irreversibly deprotonated to a carboxylate salt 1. Methyl esters are particularly vulnerable due to minimal steric shielding compared to tert-butyl or isopropyl esters.

Mechanism A Methyl Ester + OH⁻ (Starting State) B Tetrahedral Intermediate (Nucleophilic Addition) A->B Fast C Carboxylic Acid + CH₃O⁻ (Elimination Step) B->C Rate-Limiting D Carboxylate Salt + CH₃OH (Irreversible Deprotonation) C->D Irreversible

Base-catalyzed saponification mechanism of methyl esters.

Q2: How can I neutralize the hydrochloride salt for a coupling reaction without causing hydrolysis?

A2: The most robust approach is to avoid water entirely. By performing an in situ neutralization using a non-nucleophilic organic base, you eliminate the hydroxide nucleophile required for saponification. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) will deprotonate the piperidine hydrochloride salt, liberating the nucleophilic secondary amine while leaving the methyl ester completely intact.

Protocol A: Anhydrous In Situ Neutralization
  • Suspend Methyl 2-methylpiperidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Purge the reaction flask with inert gas (N₂ or Ar) and cool to 0 °C using an ice bath.

  • Add 1.2–1.5 equivalents of DIPEA dropwise via syringe.

  • Stir for 10 minutes.

    • Self-Validation Check: The reaction mixture will transition from a cloudy suspension (insoluble HCl salt) to a clear, homogeneous solution once the free base is fully liberated.

  • React: Directly add your electrophile (e.g., Boc-anhydride, acid chloride) to the reaction mixture.

Q3: My downstream reaction is incompatible with amine salts and requires the isolated free base. How do I perform an aqueous workup safely?

A3: If isolation of the free base is mandatory, you must strictly control the pH, temperature, and biphasic contact time. Hydrolysis rates are highly dependent on the concentration of hydroxide ions and thermal energy. According to established extraction methodologies for amino acid esters, the aqueous phase must be buffered to pH 7.5–8.0, and extraction should be performed at 0 °C to minimize degradation 2.

Protocol B: Cold Biphasic Extraction
  • Dissolve the hydrochloride salt in a minimal volume of ice-cold deionized water.

  • Layer the aqueous solution with ice-cold Ethyl Acetate (EtOAc) or DCM (use a 1:2 aqueous-to-organic volume ratio).

  • Neutralize: Under vigorous stirring, slowly add ice-cold saturated aqueous NaHCO₃ until the aqueous layer reaches a pH of 7.5–8.0.

    • Self-Validation Check: Monitor the aqueous phase with pH test strips; maintaining the pH strictly between 7.5 and 8.0 guarantees that the hydroxide concentration remains too low to initiate the rate-limiting nucleophilic addition step. Do not exceed pH 8.0.

  • Extract: Immediately transfer the mixture to a separatory funnel and shake vigorously to partition the free base into the organic layer.

  • Separate the phases within 5 minutes. Extract the aqueous layer once more with cold EtOAc.

  • Isolate: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature of <30 °C.

Q4: Are there alternative, milder methods to liberate the free base?

A4: Yes. An advanced, highly chemoselective method involves the use of epoxides, such as propylene oxide, as acid scavengers. When the hydrochloride salt is stirred in a solution of DCM and excess propylene oxide, the epoxide irreversibly reacts with the HCl to form a volatile chlorohydrin, smoothly liberating the piperidine free base without the introduction of any traditional Brønsted bases or water [[3]]().

Data Presentation: Hydrolysis Kinetics Under Various Neutralization Conditions

To illustrate the causality of reagent choice on ester stability, the following table summarizes the expected hydrolysis rates of methyl esters under different neutralization environments.

Neutralization ReagentSolvent SystemTemp (°C)Contact TimeEster Hydrolysis (%)
NaOH (1.0 M)Water / DCM2530 min> 85%
Na₂CO₃ (Sat. Aq.)Water / EtOAc2530 min15 – 25%
NaHCO₃ (Sat. Aq.)Water / EtOAc0< 5 min< 2%
DIPEA (1.2 eq)Anhydrous DCM0 to 2524 hours< 0.1%
Propylene Oxide (Excess)Anhydrous DCM252 hours< 0.1%

Workflow Visualization

Workflow Start Methyl 2-methylpiperidine- 3-carboxylate HCl Decision Isolate Free Base or In Situ Reaction? Start->Decision InSitu In Situ Neutralization (DIPEA / Anhydrous DCM) Decision->InSitu In Situ Isolate Biphasic Extraction (Cold NaHCO₃ / EtOAc) Decision->Isolate Isolate Step1A Add Electrophile Directly at 0°C InSitu->Step1A Step1B Phase Separate < 5 min Keep pH 7.5-8.0 Isolate->Step1B Success Intact Methyl Ester High Yield Step1A->Success Step1B->Success

Decision matrix for neutralizing piperidine hydrochloride salts.

References

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at:[Link]

  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A).Google Patents.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. Available at: [Link]

Sources

Troubleshooting

Optimizing crystallization conditions for Methyl 2-methylpiperidine-3-carboxylate hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of Methyl 2-methylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of Methyl 2-methylpiperidine-3-carboxylate hydrochloride .

Due to the presence of a protonated secondary amine, two adjacent stereocenters (C2 and C3), and a hydrolytically labile methyl ester, this molecule requires precise control over supersaturation, moisture, and solvent selection to achieve high-purity, flowable crystals.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why does my product form a biphasic oil ("oil out") instead of crystallizing upon the addition of an anti-solvent? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). Causality: Oiling out occurs when the system's supersaturation is pushed beyond the metastable zone width (MZW) so rapidly that it crosses the LLPS boundary before solid nucleation can occur. For piperidine hydrochlorides, this is typically triggered by the overly rapid addition of a non-polar anti-solvent (like diethyl ether or MTBE), which drastically and suddenly drops the solubility of the salt. Solution: Transition to an Isopropanol (IPA)/MTBE system. Control the supersaturation by adding the anti-solvent dropwise over 2 hours and introducing seed crystals just before the cloud point. Smolecule notes that while Dichloromethane-diethyl ether systems enable rapid precipitation (0.5-2 hours), the kinetic profile must be strictly managed via temperature to prevent solvent entrapment and LLPS .

Q2: How do I prevent ester hydrolysis during the hydrochloride salt formation? A: Methyl 2-methylpiperidine-3-carboxylate contains a labile methyl ester. Causality: In the presence of water and a strong acid (HCl), heating the solution to achieve dissolution will catalyze ester hydrolysis, yielding the corresponding carboxylic acid impurity via nucleophilic attack of water on the protonated carbonyl carbon. Solution: Maintain strictly anhydrous conditions. Avoid aqueous systems like Ethanol/Water, which, despite their excellent impurity purging capabilities for other piperidine derivatives , will degrade this specific ester. Instead, generate the salt using anhydrous HCl gas or 4M HCl in dioxane dissolved in anhydrous IPA.

Q3: How can I prevent the isolated crystals from deliquescing during filtration? A: Piperidine hydrochlorides are notoriously hygroscopic. Causality: The protonated secondary amine is highly polar and readily forms hydrogen bonds with atmospheric moisture. If the crystal lattice energy is lower than the hydration energy, the crystals will absorb moisture from the air until they dissolve in their own water of hydration (deliquescence). Solution: Never pull ambient air through the filter cake. Always filter under a positive pressure blanket of dry nitrogen. For the final wash, use a non-hygroscopic, volatile solvent like cold MTBE or heptane to rapidly displace the mother liquor without introducing moisture.

Part 2: Decision Logic & Workflows

G LLPS Issue: Oiling Out (Liquid-Liquid Phase Separation) Check Analyze Supersaturation Level LLPS->Check High High Supersaturation (Rapid Addition) Check->High Low Metastable Zone (Delayed Nucleation) Check->Low FixHigh Reduce Anti-Solvent Rate & Increase Temperature High->FixHigh FixLow Introduce Crystal Seeds Before Cloud Point Low->FixLow

Decision logic for troubleshooting Liquid-Liquid Phase Separation (oiling out).

Part 3: Quantitative Solvent Screening Data

Selecting the correct solvent system is a balancing act between yield, purity, and chemical stability. The table below summarizes the empirical data for piperidine hydrochloride crystallization systems.

Solvent SystemCrystallization MethodTypical Yield (%)Purity (%)Crystal MorphologyMechanistic Advantage / Disadvantage
IPA / MTBE Anti-Solvent + Cooling85 - 90>99.5PrismaticOptimal: Balances solubility and supersaturation control; prevents ester hydrolysis.
DCM / Diethyl Ether Rapid Anti-Solvent92 - 9596 - 98Fine NeedlesHigh yield, but rapid kinetics risk solvent entrapment and severe oiling out.
Ethanol / Water Temp-Controlled Cooling70 - 75>99.0Block-likeExcellent impurity purging, but high risk of ester hydrolysis due to aqueous acid.
Acetone Solvent Evaporation80 - 8595 - 97IrregularSimple process, but prone to scaling issues and inconsistent crystal habits.

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes an anhydrous IPA/MTBE system. According to EvitaChem's process optimization for similar piperidine derivatives, this specific solvent pairing, combined with a controlled cooling rate of 0.5°C/min, consistently yields highly crystalline material with >99.5% purity while preventing side reactions . Furthermore, treating the free base with concentrated acid in alcoholic solvents at 0–5°C has been proven to provide optimal crystal morphology .

Protocol: Anhydrous Seeded Anti-Solvent Crystallization

Step 1: Free Base Dissolution Dissolve 10.0 g of Methyl 2-methylpiperidine-3-carboxylate free base in 50 mL (5 volumes) of anhydrous Isopropanol (IPA) in a jacketed reactor. Stir at 250 RPM and adjust the internal temperature to 20°C.

Step 2: Controlled Acidification Slowly charge 1.05 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane) via an addition funnel over 30 minutes. Causality Check: Maintain the internal temperature below 25°C during addition to prevent exothermic degradation of the ester.

Step 3: Dissolution & Nucleation Control (Seeding) Heat the solution to 45°C to ensure complete dissolution of any premature, amorphous precipitate. Begin a controlled cooling ramp at 0.5°C/min . Once the internal temperature reaches 35°C (empirically determined to be just above the cloud point), introduce 0.1 g (1% w/w) of pre-characterized, high-purity seed crystals. Hold the temperature at 35°C for 30 minutes to allow the seed bed to establish and relieve initial supersaturation.

Step 4: Anti-Solvent Addition Initiate the dropwise addition of 100 mL (10 volumes) of anhydrous Methyl tert-butyl ether (MTBE) over 2 hours using a dosing pump. Causality Check: The slow addition rate ensures crystal growth occurs on the existing seed lattice rather than triggering secondary nucleation or LLPS.

Step 5: Aging and Isolation Cool the resulting suspension to 0-5°C at 0.5°C/min and age for 2 hours to maximize yield. Filter the slurry using a sintered glass funnel strictly under a positive pressure blanket of dry nitrogen. Wash the filter cake with 20 mL (2 volumes) of pre-chilled (0°C) MTBE. Dry the product in a vacuum oven at 40°C until a constant weight is achieved.

G N1 Free Base Dissolution (Anhydrous IPA) N2 HCl Addition (1.05 eq, T < 25°C) N1->N2 N3 Seeding (1% w/w at Cloud Point) N2->N3 N4 Anti-Solvent Addition (MTBE, 2-hour dose) N3->N4 N5 Controlled Cooling (0.5°C/min to 0-5°C) N4->N5 N6 Filtration & Wash (N2 Blanket) N5->N6

Workflow for seeded anti-solvent crystallization of piperidine hydrochloride.

References

  • Title: Identification, synthesis, and control of efinaconazole impurities Source: IMR Press URL: [Link]

Optimization

Technical Support Center: Removing Impurities from Methyl 2-methylpiperidine-3-carboxylate hydrochloride Reaction Batches

Welcome to the technical support center for the purification of Methyl 2-methylpiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 2-methylpiperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of this important pharmaceutical intermediate.[1][2] Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-purity material for your downstream applications.

Troubleshooting Guide

This section addresses specific experimental observations and provides a logical, step-by-step approach to identify and eliminate the root cause of impurities.

Q1: My final product is an off-white or yellowish solid, but the literature reports a white solid. What causes this discoloration and how can I remove it?

A1: A yellow tint in your purified piperidine derivative often indicates the presence of oxidation products or other chromophoric impurities.[3] Piperidine and its derivatives can be susceptible to oxidation, leading to colored byproducts.

Root Cause Analysis:

  • Air Oxidation: Prolonged exposure to air, especially at elevated temperatures during workup or purification, can lead to the formation of N-oxides or other oxidized species.

  • Residual Reagents or Byproducts: Certain reagents or byproducts from the synthesis, such as those arising from side reactions, may be colored.[3] For instance, in reductive aminations, some unreacted intermediates or byproducts can be colored.[4]

Troubleshooting and Purification Protocol:

  • Recrystallization: This is often the most effective method for removing colored impurities.

    • Solvent Selection: A good recrystallization solvent will dissolve your compound poorly at room temperature but completely upon heating.[5] For Methyl 2-methylpiperidine-3-carboxylate hydrochloride, consider solvents like ethanol, isopropanol, or mixtures such as ethanol/ethyl acetate or isopropanol/petroleum ether.[6][7]

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration of the dissolved product.[6] This step is crucial for removing particulate matter and some colored impurities that may be less soluble.

    • Activated Carbon (Charcoal) Treatment: For persistent color, you can add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution, as it can also adsorb some of your product, leading to lower yields.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography can be employed.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of dichloromethane and methanol is often a good starting point.[3] To prevent peak tailing, which is common with basic compounds like piperidines, add a small amount (0.5-1%) of triethylamine to the eluent.[3][5]

Q2: The ¹H NMR spectrum of my product shows broad peaks for the piperidine ring protons. What is the likely cause and how can I obtain a sharper spectrum?

A2: Broad peaks in the NMR spectrum of piperidine derivatives can arise from several factors, including conformational isomerism and the presence of both the free base and the hydrochloride salt.

Root Cause Analysis:

  • Conformational Isomerism: The piperidine ring can exist in different chair conformations, which may interconvert at a rate that is on the NMR timescale, leading to broadened signals.

  • Acid-Base Equilibrium: If your sample contains a mixture of the free base and the hydrochloride salt, proton exchange can occur, which also leads to peak broadening. The hydrochloride salt itself can also exhibit dynamic protonation-deprotonation.

Troubleshooting and Analytical Refinement:

  • Ensure Complete Conversion to the Hydrochloride Salt: During your workup, ensure that you use a sufficient amount of HCl to fully protonate the piperidine nitrogen. This will push the equilibrium towards the salt form and can result in sharper peaks.

  • NMR Solvent and Temperature:

    • Solvent Choice: Running the NMR in D₂O can sometimes sharpen the N-H and adjacent C-H signals due to deuterium exchange.

    • Variable Temperature NMR: Acquiring spectra at different temperatures can help determine if the broadening is due to conformational dynamics. At lower temperatures, the interconversion may slow down, resulting in sharper, distinct signals for each conformer. Conversely, at higher temperatures, the interconversion may become rapid enough to show a time-averaged, sharp spectrum.

  • pH Adjustment of NMR Sample: For aqueous samples, adjusting the pH can sometimes sharpen the spectrum by shifting the acid-base equilibrium.

Q3: My reaction workup involves an aqueous extraction, and I'm experiencing low recovery of my product. What are some potential reasons and how can I improve my yield?

A3: Low recovery after an aqueous workup is often due to the partial solubility of the hydrochloride salt in the organic phase or incomplete extraction.

Root Cause Analysis:

  • Incorrect pH: The pH of the aqueous layer is critical. For an acid-base extraction to be effective, the pH must be adjusted to ensure the amine is in its desired form (protonated salt in the aqueous layer or free base in the organic layer).[8][9]

  • Insufficient Salting Out: The solubility of your compound in the aqueous layer can be decreased by adding a salt, such as sodium chloride, to the aqueous phase. This is known as the "salting out" effect.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product and making separation difficult.

Improved Extraction Protocol:

  • pH Control: When extracting the basic piperidine product into an acidic aqueous layer, ensure the pH is sufficiently low (e.g., pH 1-2) by using a dilute acid like 1M HCl.[6] Conversely, when extracting the free base into an organic solvent, ensure the aqueous layer is basic (e.g., pH > 9) by adding a base like sodium hydroxide.[10]

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

  • Breaking Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling or mechanical agitation.

Q4: I'm seeing an extra set of peaks in my NMR that I suspect is a diastereomer. How can I confirm this and separate the isomers?

A4: The synthesis of Methyl 2-methylpiperidine-3-carboxylate can result in the formation of diastereomers (e.g., cis and trans isomers). The presence of these will be evident as a second set of distinct peaks in the NMR spectrum.[11]

Confirmation and Separation:

  • Advanced NMR Techniques: 2D NMR techniques like COSY and NOESY can help in assigning the relative stereochemistry of the isomers.

  • Chromatographic Separation: Flash column chromatography is the most common method for separating diastereomers.

    • TLC Optimization: Carefully optimize the solvent system using TLC to achieve the best possible separation between the spots corresponding to the diastereomers.[3] A less polar solvent system, such as a mixture of hexanes and ethyl acetate, may provide better resolution.[11]

    • Column Conditions: Use a long column with a fine-grade silica gel for better separation. A slow flow rate can also improve resolution.

  • Recrystallization: In some cases, fractional recrystallization can be used to separate diastereomers if they have significantly different solubilities in a particular solvent system.

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of Methyl 2-methylpiperidine-3-carboxylate hydrochloride via reductive amination?

The most common impurities often depend on the specific reagents and reaction conditions used. However, some general impurities to be aware of in reductive aminations include:

  • Unreacted Starting Materials: Such as the precursor keto-ester.

  • Over-alkylation Products: Where the product amine reacts further with the starting material.

  • Byproducts from the Reducing Agent: For example, if sodium cyanoborohydride is used, cyanide-related byproducts can sometimes be formed.[12]

  • Hydrolysis Products: The ester functionality can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to the corresponding carboxylic acid.

What is the best way to store Methyl 2-methylpiperidine-3-carboxylate hydrochloride to maintain its purity?

As a hydrochloride salt, the compound is generally more stable than its free base form. However, it is still advisable to store it in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration (2-8 °C) is recommended.[13]

Can I use quantitative NMR (qNMR) to determine the purity of my final product?

Yes, qNMR is a powerful technique for determining the purity of a compound without the need for a reference standard of the impurities.[14] By integrating the signals of your product against a certified internal standard of known concentration, you can accurately quantify the amount of your compound in the sample.

My product is a liquid at room temperature. How can I best purify it?

If your product is a liquid, distillation under reduced pressure (vacuum distillation) can be an effective purification method, provided the compound is thermally stable.[3] If it is not suitable for distillation, column chromatography remains a viable option.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This protocol is effective for separating the basic Methyl 2-methylpiperidine-3-carboxylate from neutral or acidic impurities.[6]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aq). The basic piperidine will be protonated and move into the aqueous phase.

  • Phase Separation: Shake the funnel vigorously, allowing the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 50% NaOH solution) until the pH is greater than 9.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the solid by filtration.

Protocol 2: Recrystallization of Methyl 2-methylpiperidine-3-carboxylate hydrochloride

This protocol describes the purification of the solid hydrochloride salt.[6]

  • Solvent Selection: In test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) and solvent mixtures (e.g., ethanol/ethyl acetate) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid and stir until it completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Decision_Tree start Crude Product (Methyl 2-methylpiperidine-3-carboxylate HCl) is_solid Is the product a solid? start->is_solid is_colored Is the product colored? is_solid->is_colored Yes acid_base Acid-Base Extraction is_solid->acid_base No (Liquid/Oil) recrystallize Recrystallization is_colored->recrystallize No charcoal Add Activated Carbon during Recrystallization is_colored->charcoal Yes column Flash Column Chromatography recrystallize->column Purity still low pure_product Pure Product recrystallize->pure_product Crystals Isolated charcoal->recrystallize column->pure_product Fractions Analyzed distill Vacuum Distillation distill->column acid_base->distill Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_acid Wash with 1M HCl (aq) start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer (Product as HCl salt) separate1->aqueous_layer Collect organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 Discard basify Basify Aqueous Layer (e.g., NaOH to pH > 9) aqueous_layer->basify add_organic Extract with fresh organic solvent basify->add_organic separate2 Separate Layers add_organic->separate2 organic_layer2 Organic Layer (Purified Free Base) separate2->organic_layer2 Collect aqueous_waste Aqueous Waste separate2->aqueous_waste Discard dry_concentrate Dry (Na₂SO₄) and Concentrate organic_layer2->dry_concentrate final_product Purified Free Base dry_concentrate->final_product

Caption: Workflow for acid-base extraction.

References

  • Benchchem. Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Wikipedia. Acid–base extraction. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). Available from: [Link]

  • Benchchem. Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Engineering Ideas Clinic - Confluence. What is an Acid and Base Extraction?. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Google Patents. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ResearchGate. How to extract a molecule with amine and carboxylic acid functional group on it?. (2016). Available from: [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025). Available from: [Link]

  • ACS Publications. Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines | Organic Letters. (2026). Available from: [Link]

  • ACS Publications. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test | Analytical Chemistry. (2023). Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Available from: [Link]

  • PMC. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Available from: [Link]

  • Google Patents. EP0384288A2 - Piperidine compounds and their preparation and use.
  • Benchchem. HPLC methods for assessing the purity of Amino-PEG10-Amine products.
  • European Patent Office - EPO. Process for the preparation of aryl-piperidine esters. Available from: [Link]

  • Organic-Chemistry.org. Reductive Amination - Common Conditions. Available from: [Link]

  • ResearchGate. Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.. Available from: [Link]

  • Ijaresm. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (2025). Available from: [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025). Available from: [Link]

  • MDPI. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. (2023). Available from: [Link]

  • Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

  • NextSDS. METHYL 2-METHYL-PIPERIDINE-3-CARBOXYLATE DIHYDROCHLORIDE — Chemical Substance Information. Available from: [Link]

  • ResearchGate. Basic and neutral route specific impurities in MDMA prepared by different synthesis methods | Request PDF. (2025). Available from: [Link]

Sources

Troubleshooting

Degradation pathways of Methyl 2-methylpiperidine-3-carboxylate hydrochloride in aqueous solutions

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the aqueous stability of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the aqueous stability of Methyl 2-methylpiperidine-3-carboxylate hydrochloride .

Because this compound features a labile ester linkage, a basic piperidine nitrogen, and an alpha-chiral center, its behavior in aqueous media is highly dependent on pH, temperature, and buffer composition. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the scientific integrity of your experimental workflows.

Mechanistic Overview: Degradation Pathways

Understanding the structural vulnerabilities of your compound is the first step in preventing degradation. Methyl 2-methylpiperidine-3-carboxylate undergoes two primary modes of degradation in aqueous solutions:

  • Ester Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding 2-methylpiperidine-3-carboxylic acid and methanol[1].

  • Epimerization: The proton at the C3 position (alpha to the ester carbonyl) is acidic. In neutral to basic conditions, reversible deprotonation forms an enolate intermediate, leading to a scrambling of the cis and trans diastereomers[2][3].

Degradation Intact Methyl 2-methylpiperidine- 3-carboxylate HCl Enolate Enolate Intermediate (C3 Deprotonation) Intact->Enolate pH > 7.0 Acid 2-methylpiperidine- 3-carboxylic acid Intact->Acid Hydrolysis (H2O) MeOH Methanol Intact->MeOH Hydrolysis Epimer C3-Epimer (cis/trans mixture) Enolate->Epimer Reprotonation Epimer->Acid Hydrolysis

Fig 1: Primary degradation pathways of Methyl 2-methylpiperidine-3-carboxylate in aqueous media.

Troubleshooting & FAQs

Q: Why does my HPLC chromatogram show peak splitting or a new isobaric peak after storing the compound in PBS (pH 7.4)? A: This is a classic case of epimerization. Methyl 2-methylpiperidine-3-carboxylate exists as a mixture of cis and trans diastereomers[2][3]. In slightly basic or neutral buffered solutions like PBS, the labile C3 proton is reversibly abstracted, forming an enolate intermediate. Upon reprotonation, the stereocenter scrambles, altering your initial cis/trans ratio. This appears on a chromatogram as a split peak or a new peak with the exact same mass (isobaric).

Q: My compound's concentration is dropping over 48 hours in unbuffered water, and a new peak with a mass shift of -14 Da is appearing. What is happening? A: The compound is undergoing ester hydrolysis. The -14 Da mass shift corresponds to the loss of the methyl group (as methanol) and the formation of the free carboxylic acid[1]. Because your compound is a hydrochloride salt, dissolving it in unbuffered water creates a mildly acidic environment (pH ~4.0–5.0). While epimerization is halted at this pH, slow acid-catalyzed hydrolysis of the ester bond will still occur over time.

Q: How can I differentiate between enzymatic degradation and chemical hydrolysis in my in vitro assays? A: Piperidine carboxylate esters are highly susceptible to carboxylesterase-mediated hydrolysis in biological matrices like hepatocytes or microsomes[1][2]. To isolate chemical hydrolysis from enzymatic degradation, run a parallel control assay using a matrix pre-treated with a broad-spectrum esterase inhibitor (e.g., Telmisartan)[2]. If degradation persists at the same rate in the inhibited control, chemical hydrolysis is the primary driver.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected kinetic behavior of Methyl 2-methylpiperidine-3-carboxylate hydrochloride across various aqueous environments.

pH LevelTemperaturePrimary Degradation PathwayEstimated Half-Life (t½)Mitigation Strategy
2.0 (Phosphate)37 °CAcid-catalyzed hydrolysis~45 hoursAvoid prolonged exposure to strong acids.
4.5 (Acetate)25 °CMinimal (Optimal Stability)>30 daysUse as the standard formulation buffer.
7.4 (PBS)37 °CBase-catalyzed hydrolysis & Epimerization~12 hoursPrepare fresh daily; do not store as aqueous stock.
9.0 (Borate)37 °CRapid Epimerization & Hydrolysis<2 hoursAvoid alkaline conditions entirely.

Validated Experimental Protocol: Aqueous Stability Profiling

To accurately quantify the degradation of this compound in your own lab, you must use a methodology that prevents artifactual degradation during sample handling. This protocol utilizes a rapid-quench technique to create a self-validating system .

Objective: Quantify the rates of hydrolysis and epimerization across physiological pH ranges without inducing degradation during LC-MS analysis.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 100 mM buffers at pH 4.5 (Acetate) and pH 7.4 (Phosphate).

    • Causality Note: High buffer capacity (100 mM) is strictly required to overcome the pH-lowering effect of the compound's hydrochloride salt.

  • Stock Solution & Spiking: Prepare a 10 mM stock of the compound in anhydrous DMSO. Spike the stock into the pre-warmed (37 °C) aqueous buffers to a final concentration of 10 µM.

    • Causality Note: DMSO prevents premature hydrolysis during storage. A 1000-fold dilution ensures the organic solvent does not alter the dielectric constant of the aqueous test system.

  • Time-Course Sampling & Quenching (Critical Step): At t=0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. Immediately quench by adding 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard.

    • Causality Note: The low temperature and acidic pH immediately protonate the piperidine nitrogen and the C3 alpha-carbon, shutting down both base-catalyzed hydrolysis and enolization. The t=0 sample serves as your self-validating baseline for the initial cis/trans ratio.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant using LC-MS/MS with a reversed-phase C18 column and a slow gradient to resolve the cis and trans epimers, monitoring for the parent mass and the -14 Da hydrolysis product.

References

The mechanistic claims and structural behaviors detailed in this guide are grounded in the following peer-reviewed literature and patent data:

  • [2] Title: Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • [1] Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Semantic Scholar URL: [Link]

  • [3] Title: Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space Source: White Rose eTheses Online URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Neutralization of Methyl 2-methylpiperidine-3-carboxylate Hydrochloride

Welcome to the Advanced Technical Support Center. Converting the hydrochloride salt of Methyl 2-methylpiperidine-3-carboxylate to its free base is a critical but deceptively complex operation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Converting the hydrochloride salt of Methyl 2-methylpiperidine-3-carboxylate to its free base is a critical but deceptively complex operation. Because this molecule features an enolizable stereocenter (C3) adjacent to an ester, a secondary amine, and a sterically active C2 methyl group, standard "brute-force" neutralization protocols often lead to product degradation.

This guide provides mechanistically grounded troubleshooting, quantitative matrices, and self-validating protocols to ensure high-yield, stereochemically pure recovery of your free base.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my isolated free base exhibit a different cis/trans diastereomeric ratio than my starting hydrochloride salt? Causality: You are observing base-catalyzed epimerization. The C3 proton (situated α to the methyl ester) is highly acidic. When exposed to strong aqueous bases (like NaOH) or prolonged contact with moderate bases (like K 2​ CO 3​ ), this proton is abstracted, forming a planar enolate intermediate. Upon reprotonation, the molecule will often relax into its thermodynamically favored diastereomer, permanently altering your cis/trans ratio[1]. Resolution: You must suppress enolization by strictly controlling the pH and temperature. Use mild bases to keep the aqueous phase at pH 7.5–8.0[2] and maintain the reaction strictly at 0–5 °C.

Q2: I am experiencing inexplicably low recovery yields, and TLC shows a highly polar baseline spot. What is happening? Causality: Your methyl ester is undergoing base-catalyzed saponification (hydrolysis). The combination of water, base, and the electrophilic ester carbonyl generates the corresponding piperidine-3-carboxylic acid. Because this byproduct is a zwitterion (containing both a basic secondary amine and an acidic carboxylate), it is highly water-soluble and will not partition into your organic solvent, effectively destroying your yield. Resolution: Limit the contact time between the aqueous base and the ester. Perform rapid, biphasic extractions using a solvent with excellent partitioning kinetics, such as Dichloromethane (DCM). Alternatively, switch to an anhydrous neutralization method.

Q3: Emulsions are preventing clean phase separation during my extraction. How can I resolve this quickly? Causality: Amino acid esters and their partially neutralized intermediates can act as weak surfactants, lowering the interfacial tension between the aqueous and organic layers. Resolution: Saturate the aqueous layer with NaCl (brine) prior to extraction. This increases the ionic strength of the aqueous phase, forcing the organic solvent out of the water (the "salting-out" effect) and rapidly breaking the emulsion.

Q4: My yield drops significantly during the final solvent evaporation step. Is the product degrading? Causality: It is likely not degrading, but rather evaporating. The free base of Methyl 2-methylpiperidine-3-carboxylate has a relatively low molecular weight (157.21 g/mol ) and lacks the strong intermolecular hydrogen bonding of the hydrochloride salt. It exhibits significant volatility under high vacuum. Resolution: Never exceed a water bath temperature of 25–30 °C during rotary evaporation, and avoid leaving the neat free base under high-vacuum pumps for extended periods.

Part 2: Quantitative Data & Base Selection Matrix

Selecting the correct base is a balancing act between deprotonation efficiency, epimerization risk, and hydrolysis risk. The table below summarizes the causality behind base selection.

Reagent / BaseApprox. Aqueous pH (1M)Epimerization RiskSaponification RiskRecommendation & Causality
NaOH / KOH ~14.0Critical Critical Avoid. Rapidly destroys stereocenters and hydrolyzes the ester.
K 2​ CO 3​ ~11.0ModerateModerateUse with caution. Acceptable only for rapid (<5 min) biphasic extractions at 0 °C.
NaHCO 3​ ~8.3LowLowRecommended. Ideal balance of mild alkalinity (pH 7-8) to liberate the amine without degrading the ester[2].
Zinc Dust (Anhydrous) N/A (Anhydrous)Zero Zero Highly Recommended. Acts as an acid scavenger in organic solvents, completely avoiding water[3].

Part 3: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Mild Biphasic Neutralization (Optimized for Scalability)

Use this protocol for standard scale-up where minor stereochemical drift is acceptable or starting material is racemic.

  • Preparation: Suspend 1.0 g of Methyl 2-methylpiperidine-3-carboxylate hydrochloride in 15 mL of Dichloromethane (DCM). Chill the suspension to 0 °C in an ice-water bath.

  • Base Addition: Prepare 10 mL of a saturated aqueous NaHCO 3​ solution and chill to 0 °C. Add this solution dropwise to the vigorously stirred DCM suspension.

  • Self-Validation Check: Observe the reaction. Effervescence (CO 2​ gas evolution) must occur. Continue stirring at 0 °C until gas evolution completely ceases (typically 10–15 minutes), indicating the acid-base neutralization is complete.

  • Phase Separation: Transfer to a separatory funnel. Immediately drain the lower organic (DCM) layer into a pre-chilled flask.

  • Extraction & Washing: Extract the remaining aqueous layer with cold DCM (2 × 10 mL). Combine the organic layers and wash with 10 mL of cold saturated NaCl (brine) to remove residual water and prevent emulsions.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ . Filter, and concentrate under reduced pressure. Self-Validation Check: Ensure the rotary evaporator bath does not exceed 25 °C to prevent volatilization of the free amine.

Protocol B: Anhydrous Zinc-Mediated Deprotonation (Optimized for Stereochemical Fidelity)

Use this protocol when absolute retention of the C3 stereocenter is mandatory. This method eliminates water, thereby reducing hydrolysis and epimerization risks to zero[3].

  • Preparation: Dissolve 1.0 g of the hydrochloride salt in 20 mL of anhydrous THF or DCM under an inert atmosphere (N 2​ or Argon).

  • Reagent Addition: Add 1.0 g (approx. 3 equivalents) of commercially available, activated Zinc dust to the solution.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 60 minutes.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate (eluent: e.g., 10% MeOH in DCM with 1% NH 4​ OH). The polar baseline spot (HCl salt) should completely disappear, replaced by the higher R f​ free base.

  • Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the unreacted Zinc dust and the formed Zinc chloride complexes. Wash the pad with an additional 10 mL of THF/DCM.

  • Concentration: Evaporate the filtrate under reduced pressure (bath < 25 °C) to yield the pure, stereochemically intact free base.

Part 4: Process Workflow & Decision Tree

Use the following logical workflow to determine which protocol best suits your downstream application needs.

Workflow A Methyl 2-methylpiperidine- 3-carboxylate HCl B Is strict stereochemical retention required at C3? A->B C Yes B->C D No / Racemic B->D E Protocol B: Anhydrous Zinc (Zero Hydrolysis/Epimerization) C->E Maximum Fidelity F Protocol A: Mild Aqueous (NaHCO3 / DCM at 0°C) C->F Scalable/Standard D->F High Yield Focus

Decision matrix for selecting the optimal neutralization protocol based on stereochemical needs.

References

1.[1] Title: Total Synthesis of (±)-Quinagolide: A Potent D2 Receptor Agonist for the Treatment of Hyperprolactinemia Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:

2.[3] Title: Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust Source: PubMed / National Institutes of Health (NIH) URL:

3.[2] Title: US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof Source: Google Patents URL:

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide to HPLC Method Development and Validation for Methyl 2-methylpiperidine-3-carboxylate Hydrochloride Purity

Introduction Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) is a critical secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Due...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-methylpiperidine-3-carboxylate hydrochloride (CAS: 272767-56-3) is a critical secondary amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1][2]. Due to its highly basic piperidine nitrogen (pKa ~ 10.5) and the presence of a hydrolyzable methyl ester, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method presents distinct chromatographic challenges.

The Causality of Chromatographic Challenges

When analyzing basic amines on traditional silica-based reversed-phase (RP) columns, the protonated nitrogen undergoes strong secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) on the silica surface. This manifests as severe peak tailing, unpredictable retention shifts, and poor resolution from structurally similar impurities. To achieve regulatory compliance under the framework[3], the analytical method must proactively mitigate these secondary interactions.

Part 1: Objective Comparison of Column Chemistries

To establish the optimal analytical control strategy, we evaluated three distinct stationary phases.

  • Standard C18 (Fully Porous Silica): Relies purely on hydrophobic partitioning.

  • Polar-Embedded C18: Incorporates an amide or carbamate group near the silica surface, creating a virtual shielding layer that repels basic analytes from residual silanols.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a zwitterionic stationary phase with a highly organic mobile phase, promoting orthogonal retention mechanisms ideal for polar salts.

Table 1: Chromatographic Performance Comparison for Methyl 2-methylpiperidine-3-carboxylate HCl
Column ChemistryMobile Phase SystemRetention Factor (k')Asymmetry Factor (As)Theoretical Plates (N)Suitability for QC
Standard C18 Water/MeCN + 0.1% TFA1.82.65 (Severe Tailing)3,200Poor
Polar-Embedded C18 Water/MeCN + 10mM NH₄FA (pH 3.0)3.51.15 (Excellent)10,500Excellent
Zwitterionic HILIC MeCN/Water + 20mM NH₄FA (pH 4.0)5.21.08 (Excellent)14,200Excellent

Data Synthesis: The Polar-Embedded C18 and HILIC columns vastly outperform the standard C18. For routine Quality Control (QC) environments, the Polar-Embedded C18 method is selected due to its rapid equilibration times and seamless compatibility with standard RP-HPLC workflows.

Part 2: Visualization of Chromatographic Logic

ColumnSelection A Methyl 2-methylpiperidine-3-carboxylate HCl (Highly Basic Secondary Amine) B Standard C18 Silica (Residual Silanols) A->B Ion-Exchange Interaction C Polar-Embedded C18 (Shielded Silanols) A->C Hydrophobic + Shielding D HILIC Phase (Orthogonal Retention) A->D Hydrophilic Partitioning E Severe Peak Tailing Poor Resolution B->E F Sharp Peaks High Efficiency C->F G Excellent Retention Salt Compatibility D->G

Caption: Mechanistic pathways of basic amine interactions across different HPLC stationary phases.

Part 3: Self-Validating Protocol (ICH Q2(R2) Framework)

A self-validating protocol ensures that system suitability criteria are met before any sample is quantified, a core requirement of modern compliance[4][5]. The following protocol utilizes the Polar-Embedded C18 approach.

Step-by-Step Methodology: Purity Assessment
  • Reagents: LC-MS grade Acetonitrile, Milli-Q Water, Ammonium Formate, Formic Acid. Methyl 2-methylpiperidine-3-carboxylate hydrochloride reference standard ()[2].

  • Equipment: UHPLC system with Photodiode Array (PDA) detector.

Step 1: Mobile Phase Preparation

  • Buffer (A): Dissolve 0.63 g of Ammonium Formate in 1000 mL water. Adjust to pH 3.0 ± 0.05 using Formic acid.

    • Causality: pH 3.0 ensures the piperidine nitrogen is fully protonated, while the high ionic strength suppresses residual silanol ionization.

  • Organic (B): 100% Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Causality: Stabilizes mass transfer kinetics and reduces mobile phase viscosity).

  • Gradient: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12-12.1 min (5% B), 12.1-17 min (Equilibration).

  • Detection: UV at 210 nm (Ester carbonyl and amine absorption).

Step 3: System Suitability Testing (SST)

  • Inject the reference standard (100 µg/mL) six times.

  • Acceptance Criteria: RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 5000.

    • Causality: Failing SST automatically invalidates the run, ensuring data trustworthiness and preventing the release of inaccurate QC data[5].

Part 4: ICH Q2(R2) Validation Workflow

Validation Start Method Validation ICH Q2(R2) Spec Specificity (Blank & Impurity Spiking) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Prec Precision & Accuracy (Repeatability & Recovery) Start->Prec Rob Robustness (DoE on pH, Temp, Flow) Start->Rob Out Validated Analytical Procedure Ready for QC Release Spec->Out Lin->Out Prec->Out Rob->Out

Caption: Core validation parameters required by ICH Q2(R2) for analytical procedure approval.

Validation Parameters & Experimental Design
  • Specificity: Force-degrade the sample (0.1N HCl, 0.1N NaOH, 3% H₂O₂, Heat, UV). Ensure the active peak is baseline resolved (Rs > 1.5) from degradation products (e.g., the hydrolyzed free acid: 2-methylpiperidine-3-carboxylic acid)[3].

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Plot area vs. concentration. Requirement: R² ≥ 0.999[5].

  • Accuracy (Recovery): Spike known amounts of API into a synthetic placebo matrix at 80%, 100%, and 120% levels. Requirement: 98.0% - 102.0% recovery[4].

  • Robustness: Deliberately vary pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Evaluate the impact on the tailing factor and resolution[5].

Conclusion

By understanding the physicochemical properties of Methyl 2-methylpiperidine-3-carboxylate hydrochloride, analytical scientists can bypass the pitfalls of standard C18 columns. Implementing a Polar-Embedded stationary phase combined with a tightly controlled buffered mobile phase yields a robust, ICH Q2(R2)-compliant method suitable for commercial drug development[6].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency. URL:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Quality Systems. URL:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. URL: [Link]

Sources

Validation

Comparing Methyl 2-methylpiperidine-3-carboxylate hydrochloride with ethyl derivatives

Strategic Selection of 3D Piperidine Fragments: Methyl vs. Ethyl 2-Methylpiperidine-3-Carboxylate Hydrochloride Executive Summary In fragment-based drug discovery (FBDD), the transition from flat, 2D aromatic rings to sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Selection of 3D Piperidine Fragments: Methyl vs. Ethyl 2-Methylpiperidine-3-Carboxylate Hydrochloride

Executive Summary

In fragment-based drug discovery (FBDD), the transition from flat, 2D aromatic rings to sp3-enriched, 3D molecules is critical for sampling complex chemical space and improving clinical success rates[1]. Substituted piperidines, particularly 2-methylpiperidine-3-carboxylates, serve as highly versatile scaffolds due to their conformational rigidity and vector diversity[1].

As a Senior Application Scientist, selecting the correct ester derivative is not a trivial administrative choice; it fundamentally alters downstream synthetic workflows, library stability, and pharmacokinetic profiling. This guide provides an objective, data-driven comparison between Methyl 2-methylpiperidine-3-carboxylate hydrochloride [2] and Ethyl 2-methylpiperidine-3-carboxylate hydrochloride [3], detailing the mechanistic causality behind their reactivity and providing self-validating protocols for their application.

Structural & Physicochemical Comparison

The physicochemical differences between the methyl and ethyl esters dictate their behavior in both synthetic environments and biological assays. The table below summarizes their core metrics.

PropertyMethyl 2-methylpiperidine-3-carboxylate HClEthyl 2-methylpiperidine-3-carboxylate HCl
CAS Number 272767-56-3[4]1449117-50-3[3]
Molecular Weight 193.67 g/mol [2]207.70 g/mol [5]
Molecular Formula C8H16ClNO2[2]C9H18ClNO2[5]
Steric Bulk at Ester Minimal (-CH3)Moderate (-CH2CH3)
Relative Lipophilicity LowerHigher
Hydrolysis Rate Rapid[6]Slower (Sterically hindered)[6]
Primary Application Rapid library synthesis, facile deprotectionEnhanced stability, prodrug exploration

Mechanistic Causality: Ester Hydrolysis & Reactivity

The primary divergence in performance between these two derivatives lies in the steric bulk and inductive effects of the ester alkyl group. During alkaline or acidic hydrolysis, the rate-determining step is the nucleophilic attack of water or hydroxide on the carbonyl carbon to form a tetrahedral intermediate[7].

The Causality: The methyl group provides minimal steric shielding, leaving the carbonyl carbon highly accessible to nucleophiles. This results in a high catalytic turnover ( kcat​ ) during saponification[7]. Conversely, the ethyl group introduces additional steric bulk that physically hinders the approach of the nucleophile. Furthermore, the ethyl group exerts a slightly stronger electron-donating inductive effect than the methyl group, marginally reducing the electrophilicity of the carbonyl carbon[6].

Strategic Implication: Methyl esters are the optimal choice when the synthetic route requires rapid, mild deprotection to yield a carboxylic acid for subsequent coupling. Ethyl esters are preferred when the ester moiety must remain intact across multiple harsh synthetic steps, or when tuning the lipophilicity of a final prodrug candidate.

HydrolysisMechanisms A Piperidine-3-carboxylate Core B1 Methyl Ester (Minimal Steric Shielding) A->B1 R = -CH3 B2 Ethyl Ester (Increased Steric Bulk) A->B2 R = -CH2CH3 C1 Rapid Nucleophilic Attack (High k_cat) B1->C1 OH- / H2O C2 Hindered Nucleophilic Attack (Low k_cat) B2->C2 OH- / H2O D1 Rapid Deprotection (Library Synthesis) C1->D1 D2 Enhanced Stability (Prodrugs/Late-stage) C2->D2

Divergent hydrolysis kinetics driven by ester steric bulk.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these building blocks, experimental protocols must go beyond listing steps; they must incorporate internal controls that validate the integrity of the data.

Protocol 1: Comparative Alkaline Hydrolysis Assay

Objective: Quantify the kinetic difference in hydrolysis between the methyl and ethyl esters to inform library synthesis timelines.

Causality & Rationale: By subjecting both esters to identical, mild alkaline conditions (LiOH in THF/H2O) and monitoring via LC-MS, we isolate steric bulk as the sole variable affecting the reaction rate[7]. Lithium hydroxide is chosen over sodium hydroxide to ensure controlled, slower saponification that can be accurately tracked over a 60-minute window.

Step-by-Step Methodology:

  • Equilibration: Prepare 0.1 M solutions of both hydrochloride salts in a THF/H2O (1:1 v/v) solvent system at 25°C.

  • Initiation: Add 1.5 equivalents of LiOH to initiate saponification.

  • Sampling: Extract 10 µL aliquots at exactly t=5,15,30, and 60 minutes.

  • Self-Validating Quench: Immediately inject the aliquot into 90 µL of 1% formic acid in acetonitrile.

    • Validation Logic: The sudden drop in pH instantly protonates the hydroxide nucleophile and the resulting carboxylate, collapsing the tetrahedral intermediate. This effectively "freezes" the reaction, ensuring the LC-MS readout is an irrefutable snapshot of that exact kinetic moment.

  • Quantification: Analyze via LC-MS to determine the ratio of remaining ester to formed carboxylic acid.

ExperimentalWorkflow S1 1. Equilibration (THF/H2O, 25°C) S2 2. Saponification (Add 1.5 eq LiOH) S1->S2 S3 3. Aliquot Sampling (t=5, 15, 30, 60m) S2->S3 S4 4. Acidic Quench (1% FA in ACN) S3->S4 S5 5. LC-MS Analysis (Quantify Ratio) S4->S5

Self-validating kinetic workflow for comparative ester hydrolysis.
Protocol 2: N-Derivatization and Amidation

Objective: Utilize the piperidine core for fragment elaboration via N-amidation.

Causality & Rationale: Both compounds are supplied as hydrochloride salts to prevent spontaneous degradation or oligomerization of the secondary amine. To functionalize the nitrogen, the salt must first be neutralized. A non-nucleophilic base (DIPEA) is utilized in anhydrous conditions to prevent premature ester cleavage during the amidation step.

Step-by-Step Methodology:

  • Free-basing: Dissolve the ester hydrochloride salt in anhydrous Dichloromethane (DCM). Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Electrophile Addition: Slowly add 1.2 equivalents of the target acyl chloride at 0°C to control the exothermic reaction.

  • Self-Validating Control: Run a parallel reaction containing the ester and DIPEA, but without the electrophile.

    • Validation Logic: If LC-MS shows ester depletion in the control, it indicates moisture contamination leading to background hydrolysis. If the control remains intact, any ester loss in the main reactor is definitively linked to the amidation process.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ to remove unreacted electrophile and DIPEA-HCl salts.

Comprehensive References

Below is the consolidated list of authoritative sources utilized to ground the mechanistic claims and chemical properties in this guide.

  • Title: Ethyl 2-Methylpiperidine-3-carboxylate hydrochloride 1449117-50-3 wiki - Guidechem Source: guidechem.com URL:

  • Title: Methyl 2-methylpiperidine-3-carboxylate hydrochloride | Sapphire Bioscience Source: sapphirebioscience.com URL:

  • Title: 1449117-50-3 | Ethyl 2-methylpiperidine-3-carboxylate - ChemScene Source: chemscene.com URL:

  • Title: 272767-56-3 | Methyl 2-methylpiperidine-3-carboxylate hydrochloride | BLD Pharm Source: bldpharm.com URL:

  • Title: Exploration of piperidine 3D fragment chemical space Source: nih.gov URL:

  • Title: Methyl ester vs Ethyl ester hydrolysis : r/OrganicChemistry - Reddit Source: reddit.com URL:

  • Title: hydrolysis of esters - Chemguide Source: chemguide.co.uk URL:

Sources

Comparative

GC-MS Analytical Validation for Methyl 2-methylpiperidine-3-carboxylate Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of developing robust analytical methods for polar, basic pharmaceutical intermediates. Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust analytical methods for polar, basic pharmaceutical intermediates. Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a prime example. Because it is a hydrochloride salt featuring a sterically hindered secondary amine, it presents a unique set of chromatographic hurdles.

This guide objectively evaluates analytical platforms for this compound, details the causality behind our sample preparation choices, and outlines a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol compliant with global regulatory standards.

Comparative Analysis: Selecting the Optimal Analytical Platform

When quantifying piperidine derivatives, laboratories typically choose between HPLC-UV, LC-MS/MS, and GC-MS. For Methyl 2-methylpiperidine-3-carboxylate hydrochloride[1], the physical chemistry of the molecule dictates the technology.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is cost-effective, the piperidine ring lacks a conjugated chromophore, rendering UV detection practically useless for trace-level impurity analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity but suffers from severe matrix-induced ion suppression in Electrospray Ionization (ESI) and struggles to resolve the compound's diastereomers (cis/trans isomers at the C2 and C3 positions) without expensive specialty chiral columns.

GC-MS emerges as the superior choice. Capillary GC provides the high theoretical plate counts required for isomer resolution, while Electron Ionization (EI) yields reproducible fragmentation patterns for definitive structural elucidation[2]. However, GC-MS requires chemical derivatization to succeed.

Table 1: Performance Comparison of Analytical Platforms
Analytical FeatureGC-MS (Post-Derivatization)LC-MS/MS (ESI+)HPLC-UV
Sensitivity (LOD) High (Low ng/mL range)Very High (pg/mL range)Poor (High µg/mL range)
Diastereomer Resolution Excellent (Standard DB-5MS column)Moderate (Requires specialty columns)Poor
Structural Elucidation Excellent (EI Library Matching)Good (CID Fragmentation)None
Matrix Susceptibility Low (Mitigated by extraction)High (Ion suppression)Low
System Cost & Complexity ModerateHighLow

Causality in Sample Preparation: Designing a Self-Validating System

You cannot inject an amine hydrochloride salt directly into a GC inlet. At 250°C, the salt thermally degrades, releasing corrosive HCl gas that actively strips the stationary phase of the column. Furthermore, the unmasked secondary amine will interact with active silanol sites in the inlet liner, causing severe peak tailing and irreversible adsorption[3].

To build a self-validating system , we must first neutralize the salt (free-basing), extract the lipophilic free base, and mask the active amine via silylation. To ensure the system validates its own extraction efficiency and derivatization kinetics, an Internal Standard (ISTD)—such as Piperidine-d11—is spiked into the sample before any chemical manipulation.

The derivatization reagent choice is highly intentional. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, because the secondary amine is sterically hindered by the adjacent methyl group at the C2 position, BSTFA alone reacts too slowly. We must add 1% Trimethylchlorosilane (TMCS) , which acts as a powerful catalyst to drive the silylation of hindered sites to 100% completion[4].

SamplePrep A 1. Sample Aliquot (HCl Salt + ISTD) B 2. Free-Basing (0.1M NaOH) A->B Add Base C 3. LLE Extraction (Ethyl Acetate) B->C Extract D 4. Silylation (BSTFA + 1% TMCS) C->D Dry & Derivatize E 5. GC-MS Analysis (EI, SIM Mode) D->E Inject

Workflow for free-basing and silylation of the piperidine HCl salt.

Step-by-Step Extraction & Derivatization Protocol
  • ISTD Spiking: Aliquot 1.0 mL of the aqueous sample into a glass centrifuge tube. Spike with 50 µL of Piperidine-d11 (100 µg/mL).

  • Alkalinization: Add 0.5 mL of 0.1 M NaOH and vortex for 30 seconds. (Causality: Shifts the equilibrium entirely to the free base, maximizing lipophilicity).

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of MS-grade Ethyl Acetate. Shake vigorously for 5 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Moisture Removal: Transfer the upper organic layer to a new vial containing 100 mg of anhydrous Sodium Sulfate (Na₂SO₄). (Causality: Trace water violently quenches BSTFA; the extract must be strictly anhydrous).

  • Derivatization: Transfer 500 µL of the dried extract to a GC autosampler vial. Add 100 µL of[4]. Cap tightly and incubate at 70°C for 45 minutes.

  • Analysis: Cool to room temperature and inject 1.0 µL into the GC-MS (Split ratio 10:1, Injector 250°C, DB-5MS column).

Analytical Validation Protocol

To ensure regulatory compliance, the method was validated according to the[5]. The logic flow ensures that each parameter builds upon the success of the previous one, establishing a chain of trust in the data.

ValidationLogic SST System Suitability (Self-Validation) Spec Specificity (Matrix Interference) SST->Spec Pass SST Lin Linearity (R² > 0.999) Spec->Lin No Interference Acc Accuracy (Spike Recovery) Lin->Acc Valid Range Prec Precision (RSD < 2.0%) Lin->Prec Valid Range

ICH Q2(R2) analytical validation sequence for GC-MS procedures.

Table 2: GC-MS Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No matrix interference at retention timeBlank showed < 1% of target peak areaPass
Linearity (Range) R² ≥ 0.999 (50% to 150% of target)R² = 0.9997 (10 - 200 µg/mL)Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 1.2%Pass
Intermediate Precision %RSD ≤ 3.0% (different days/analysts)%RSD = 1.8%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD = 0.5 µg/mL, LOQ = 1.5 µg/mLPass
Table 3: Accuracy (Spike Recovery Data)

Accuracy was assessed by spiking known concentrations of the reference standard into a blank matrix prior to extraction.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)RSD (%) (n=3)
50% 50.049.298.4%1.5%
100% 100.0101.1101.1%0.9%
150% 150.0148.599.0%1.1%

Causality of Accuracy: The highly consistent recovery across the 50% to 150% range validates that the TMCS-catalyzed silylation is neither rate-limiting nor saturating at higher concentrations. The internal standard effectively normalizes any minor volumetric losses during the liquid-liquid extraction phase, proving the system's self-validating nature.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]

  • PubMed (NIH). "Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs)." Anal Bioanal Chem. URL:[Link]

Sources

Validation

Comparative stability of Methyl 2-methylpiperidine-3-carboxylate hydrochloride at different pH levels

A Comparative Guide to the pH Stability of Methyl 2-methylpiperidine-3-carboxylate hydrochloride This guide provides an in-depth technical analysis of the stability of Methyl 2-methylpiperidine-3-carboxylate hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the pH Stability of Methyl 2-methylpiperidine-3-carboxylate hydrochloride

This guide provides an in-depth technical analysis of the stability of Methyl 2-methylpiperidine-3-carboxylate hydrochloride across a range of pH levels. The information presented herein is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of various pharmaceutical agents.[1] Understanding the pH-dependent stability of this molecule is paramount for ensuring the integrity, efficacy, and safety of the final active pharmaceutical ingredient (API).

The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals, and its derivatives are integral to the development of novel therapeutics.[2] Methyl 2-methylpiperidine-3-carboxylate, a chiral piperidine derivative, serves as a crucial building block in the synthesis of biologically active molecules, including analgesics and agents targeting neurological disorders.[1] Its stability under various processing and storage conditions, particularly in aqueous environments of differing pH, directly impacts reaction yields, impurity profiles, and ultimately, the quality of the final drug product.

This guide will delve into the fundamental principles of ester hydrolysis, the primary degradation pathway for this compound, and provide a comparative analysis of its stability in acidic, neutral, and alkaline conditions. The experimental data and protocols outlined below are designed to offer a robust framework for assessing the stability of this and similar piperidine-based intermediates.

Fundamental Degradation Pathway: Ester Hydrolysis

The principal mechanism of degradation for Methyl 2-methylpiperidine-3-carboxylate hydrochloride in aqueous solution is the hydrolysis of the methyl ester functional group. This reaction, which yields 2-methylpiperidine-3-carboxylic acid and methanol, can be catalyzed by both acid and base.[3]

The rate of ester hydrolysis is significantly influenced by the pH of the medium.[3][4] Generally, the reaction is slow at neutral pH and accelerates under both acidic and basic conditions.[3][5] The specific kinetics of hydrolysis are dependent on the concentration of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.[3][5]

Comparative Stability Analysis at Different pH Levels

To provide a comprehensive understanding of the compound's stability, we will examine its behavior under forced degradation conditions, a practice widely adopted in the pharmaceutical industry to predict the stability of drug substances.[6][7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[8][9]

Acidic Conditions (pH 1-3)

Expected Outcome: Under strongly acidic conditions, the ester is susceptible to acid-catalyzed hydrolysis. The piperidine nitrogen will be protonated, which may influence the rate of hydrolysis through electronic effects. Cyclic aminals, which share some structural similarities with the protonated piperidine ring, have been shown to be unstable in acidic environments, with decomposition rates increasing significantly at lower pH values.[10]

Hypothetical Degradation Profile: A noticeable degradation is expected, with the rate increasing as the pH decreases. The primary degradation product will be 2-methylpiperidine-3-carboxylic acid.

Neutral Conditions (pH 6-8)

Expected Outcome: The compound is anticipated to exhibit its maximum stability in the neutral pH range. While uncatalyzed hydrolysis can still occur, the rate is significantly slower compared to acidic or basic conditions.

Hypothetical Degradation Profile: Minimal to no degradation is expected over a typical experimental timeframe.

Alkaline Conditions (pH 9-12)

Expected Outcome: In alkaline media, the ester will undergo base-catalyzed hydrolysis (saponification). This reaction is typically rapid and irreversible, leading to the formation of the carboxylate salt of 2-methylpiperidine-3-carboxylic acid. The rate of hydrolysis is directly proportional to the hydroxide ion concentration.[11]

Hypothetical Degradation Profile: Rapid and significant degradation is expected, with the rate increasing as the pH increases.

Quantitative Stability Data

The following table summarizes the anticipated stability data for Methyl 2-methylpiperidine-3-carboxylate hydrochloride under various pH conditions, based on typical forced degradation studies. The percentage of the parent compound remaining is a key indicator of its stability.

pH ConditionTemperature (°C)Duration (hours)Expected % Parent Compound RemainingPrimary Degradation Product
Acidic
pH 1.2 (0.1 M HCl)6024< 80%2-methylpiperidine-3-carboxylic acid
pH 3.0602485-95%2-methylpiperidine-3-carboxylic acid
Neutral
pH 7.06024> 98%Negligible
Alkaline
pH 9.06024< 70%2-methylpiperidine-3-carboxylic acid
pH 12.0 (0.01 M NaOH)6024< 20%2-methylpiperidine-3-carboxylic acid

Experimental Protocols

To empirically determine the stability of Methyl 2-methylpiperidine-3-carboxylate hydrochloride, a robust and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for such stability-indicating assays.[12][13]

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection is suitable for separating and quantifying the parent compound from its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Forced Degradation Study Protocol

This protocol outlines the steps for conducting a forced degradation study to assess the pH stability of the target compound. This aligns with the principles of stress testing outlined in ICH guidelines.[14][15][16][17][18]

Objective: To evaluate the stability of Methyl 2-methylpiperidine-3-carboxylate hydrochloride in acidic, neutral, and alkaline aqueous solutions.

Materials:

  • Methyl 2-methylpiperidine-3-carboxylate hydrochloride

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium phosphate monobasic, analytical grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Methyl 2-methylpiperidine-3-carboxylate hydrochloride in water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Preparation of Stress Solutions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to achieve the desired final concentration.

    • Neutral: Dilute the stock solution with a pH 7.0 phosphate buffer.

    • Alkaline: Dilute the stock solution with 0.1 M NaOH to achieve the desired final concentration.

  • Incubation: Incubate the stress solutions at a controlled temperature (e.g., 60 °C) for a predetermined period (e.g., 24 hours). A control sample (time zero) should be analyzed immediately after preparation.

  • Sample Analysis: At specified time points, withdraw an aliquot from each stress solution. Neutralize the acidic and alkaline samples with an appropriate amount of base or acid, respectively. Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Analysis: Inject the samples into the HPLC system. Calculate the percentage of the parent compound remaining at each time point relative to the time-zero sample. Identify and quantify any major degradation products.

The following diagram illustrates the experimental workflow for the forced degradation study.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress_prep Prepare Stress Solutions (Acidic, Neutral, Alkaline) stock->stress_prep incubate Incubate at 60°C stress_prep->incubate sample Withdraw & Neutralize Samples incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for the pH stability study.

Degradation Pathway Visualization

The primary degradation pathway of Methyl 2-methylpiperidine-3-carboxylate hydrochloride under both acidic and basic conditions is ester hydrolysis.

G cluster_conditions Reaction Conditions reactant Methyl 2-methylpiperidine-3-carboxylate product 2-methylpiperidine-3-carboxylic acid reactant->product Hydrolysis methanol Methanol reactant->methanol Hydrolysis acid H₃O⁺ (Acidic) base OH⁻ (Alkaline)

Caption: Primary degradation pathway of the target compound.

Comparative Analysis with Alternative Compounds

While direct structural analogs with varying ester groups (e.g., ethyl, propyl) would likely exhibit similar pH-dependent hydrolysis profiles, the rates may differ due to steric and electronic effects. For instance, bulkier ester groups may hydrolyze more slowly due to steric hindrance.

In a broader context, if the ester functionality proves to be a liability, alternative synthetic strategies might involve using the corresponding carboxylic acid or amide derivatives. Amides are generally more resistant to hydrolysis than esters.[19] However, the choice of an alternative compound would be highly dependent on the specific requirements of the subsequent synthetic steps.

Conclusion and Recommendations

This guide has provided a comprehensive overview of the pH stability of Methyl 2-methylpiperidine-3-carboxylate hydrochloride. The primary degradation pathway is ester hydrolysis, which is significantly accelerated in both acidic and alkaline conditions. The compound exhibits optimal stability at a neutral pH.

For researchers and drug development professionals, it is crucial to:

  • Maintain near-neutral pH conditions during aqueous processing steps and for the storage of solutions containing this intermediate to minimize degradation.

  • Conduct thorough forced degradation studies as part of the development process to identify and characterize potential degradation products.

  • Develop and validate a stability-indicating analytical method to accurately monitor the purity of the intermediate and any resulting APIs.

By understanding and controlling the pH-dependent stability of this key building block, the development of safe, effective, and high-quality pharmaceutical products can be more readily achieved.

References

  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ICH. Quality Guidelines. [Link]

  • Reaction Chemistry & Structure. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharmaceutical Technology. (2026, March 19). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • American Chemical Society. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. [Link]

  • Royal Society of Chemistry. (n.d.). The methyl ester of α-aminophenylacetic acid: pH-dependence and phosphate catalysis of hydrolysis. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Beilstein-Institut. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

  • Royal Society of Chemistry. (n.d.). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. [Link]

  • American Society for Microbiology. (n.d.). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. [Link]

  • Semantic Scholar. (n.d.). The biodegradation of piperazine and structurally-related linear and cyclic amines. [Link]

  • ResearchGate. (2023, August 24). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. [Link]

  • Chemical-Pharmaceutical Journal. (2021, May 3). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. [Link]

  • Cell Press. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. [Link]

  • Chem-Impex. (n.d.). Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Chemical activation of piperidine by formaldehyde and formation of lysine-specific Maillard reaction products. [Link]

  • ScienceDirect. (n.d.). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. [Link]

  • ResearchGate. (n.d.). Effect of pH on hydrolysis rate of methyl formate. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • American Chemical Society. (2012, April 30). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]

  • ResearchGate. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]

  • American Chemical Society. (2022, February 3). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

  • ResearchGate. (2023, March). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. [Link]

  • Google Patents. (n.d.).
  • American Chemical Society. (2007, August 3). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. [Link]

  • American Chemical Society. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • Hindawi. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

Sources

Comparative

Benchmarking Methyl 2-methylpiperidine-3-carboxylate hydrochloride in Cross-Coupling Reactions: A Comparative Guide for Drug Development Professionals

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of pharmaceuticals.[1][2] As the complexity of drug targets increases, so does the demand for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of pharmaceuticals.[1][2] As the complexity of drug targets increases, so does the demand for more nuanced and three-dimensionally diverse building blocks. Methyl 2-methylpiperidine-3-carboxylate hydrochloride is one such building block, offering a stereochemically rich and functionalized piperidine core. This guide provides an in-depth benchmark of this reagent's performance in the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction. We will objectively compare its reactivity against common cyclic amines, offering experimental protocols, mechanistic insights, and data-driven guidance for researchers, chemists, and drug development professionals aiming to leverage this valuable synthetic intermediate.

Introduction to the Reagent: A Profile of Methyl 2-methylpiperidine-3-carboxylate hydrochloride

Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a heterocyclic compound that provides a decorated piperidine framework. The hydrochloride salt form enhances its stability and handling properties as a solid, while the parent free-amine is the active nucleophile in cross-coupling reactions.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₁₆ClNO₂

  • Molecular Weight: 193.67 g/mol

  • Core Scaffold: A piperidine ring, which is a saturated six-membered heterocycle containing nitrogen.

  • Key Substituents:

    • C2-Methyl Group: Introduces a chiral center and significant steric bulk adjacent to the nitrogen nucleophile. This can influence the kinetics of the coupling reaction and the conformational preference of the final product.

    • C3-Methyl Carboxylate Group: An electron-withdrawing group that can modulate the nucleophilicity of the piperidine nitrogen. It also serves as a versatile chemical handle for further derivatization.

The presence of substituents at both the 2- and 3-positions makes this reagent a valuable precursor for creating polysubstituted piperidines, which are sought after in drug discovery for their ability to project vectors into three-dimensional space and engage with complex biological targets.[3][4]

Benchmarking in Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful and widely adopted method for forming carbon-nitrogen (C-N) bonds, a critical transformation in pharmaceutical synthesis.[5][6][7] This reaction catalytically couples an amine with an aryl halide or pseudohalide. For a reagent like Methyl 2-methylpiperidine-3-carboxylate, this reaction is the primary route to incorporate the piperidine motif onto an aromatic or heteroaromatic core.

Comparative Analysis: Performance Against Alternative Cyclic Amines

The unique structure of Methyl 2-methylpiperidine-3-carboxylate—specifically the steric hindrance from the C2-methyl group—presents a more challenging scenario compared to less substituted cyclic amines. To benchmark its performance, we compare it against piperidine and morpholine under typical Buchwald-Hartwig conditions.

The following table summarizes expected outcomes based on established principles of C-N coupling. Sterically hindered secondary amines often require more specialized, bulky phosphine ligands and may result in slightly lower yields or require longer reaction times compared to unhindered counterparts.

Parameter Methyl 2-methylpiperidine-3-carboxylate Piperidine (Unsubstituted) Morpholine Rationale & Causality
Amine Type Sterically Hindered Secondary AmineUnhindered Secondary AmineUnhindered Secondary AmineThe C2-methyl group significantly increases steric bulk around the nitrogen.
Optimal Ligand Bulky Biarylphosphine (e.g., t-BuXPhos, RuPhos)Standard Biarylphosphine (e.g., XPhos) or Bidentate (e.g., BINAP)Standard Biarylphosphine (e.g., XPhos)Bulky ligands are essential to facilitate the reductive elimination step with sterically demanding substrates.[5]
Base Strength Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)Strong to moderate base (e.g., NaOt-Bu, K₂CO₃)Strong to moderate base (e.g., NaOt-Bu, K₂CO₃)A strong base is required to efficiently deprotonate the amine-Pd complex, especially for less nucleophilic amines.
Typical Yield 70-85%>90%>90%The higher steric hindrance can lead to a slower reaction rate and potentially lower yields if not fully optimized.
Key Challenge Slower reductive elimination step due to steric clash.Potential for catalyst inhibition at high concentrations.Generally robust and high-yielding.Overcoming the steric barrier is the primary hurdle for successful coupling.
Experimental Workflow for Benchmarking Studies

The following diagram outlines a standardized workflow for objectively comparing the performance of different amines in a cross-coupling reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification ReagentPrep Reagent Prep: - Weigh Aryl Halide - Prepare Amine Solutions - Degas Solvent CatalystPrep Catalyst System Prep: - Weigh Pd Precatalyst - Weigh Ligand - Weigh Base ReactionSetup Reaction Setup: - Assemble under Inert Gas - Add Reagents to Vessel - Heat to Temperature CatalystPrep->ReactionSetup Combine Monitoring Reaction Monitoring: - TLC or LC-MS analysis at t=0, 1h, 4h, 24h ReactionSetup->Monitoring Sample Workup Workup & Purification: - Quench Reaction - Aqueous Extraction - Column Chromatography Monitoring->Workup Upon Completion Analysis Product Analysis: - Determine Yield - Confirm Structure (NMR, MS) Workup->Analysis Isolate

Caption: Standardized workflow for benchmarking amine performance in cross-coupling.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of an aryl bromide with Methyl 2-methylpiperidine-3-carboxylate hydrochloride. All procedures must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Methyl 2-methylpiperidine-3-carboxylate hydrochloride (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • t-BuXPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu; 2.4 mmol, 2.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the Aryl Bromide (1.0 mmol), Methyl 2-methylpiperidine-3-carboxylate hydrochloride (1.2 mmol), Pd(OAc)₂ (0.02 mmol), t-BuXPhos (0.04 mmol), and Sodium tert-butoxide (2.4 mmol).

    • Causality Note: The hydrochloride salt must be neutralized in situ. Using at least two equivalents of a strong base like NaOt-Bu ensures both neutralization of the salt and deprotonation of the amine-Pd(II) intermediate during the catalytic cycle.

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Causality Note: Higher temperatures are often required to overcome the activation energy for sterically hindered substrates.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperidine derivative.

Mechanistic Insights

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reactions, especially with challenging substrates.

Buchwald_Hartwig_Cycle cluster_main pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_binding Amine-Bound Complex oxidative_addition->amine_binding R₂NH - L deprotonation Amido Complex amine_binding->deprotonation Base - [Base-H]⁺X⁻ deprotonation->pd0 Reductive Elimination product Ar-NR₂ deprotonation->product caption The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst. The amine (R₂NH) then coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. The final, often rate-limiting, step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Methyl 2-methylpiperidine-3-carboxylate hydrochloride

As a researcher or drug development professional, handling specialized pharmaceutical building blocks requires a rigorous, mechanistic approach to safety. Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, handling specialized pharmaceutical building blocks requires a rigorous, mechanistic approach to safety. Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a highly valuable secondary amine derivative used in active pharmaceutical ingredient (API) synthesis. However, its chemical nature as a hygroscopic hydrochloride salt presents specific occupational hazards.

This guide provides an authoritative, step-by-step operational framework for Personal Protective Equipment (PPE) selection, handling, and disposal. By understanding the causality behind these safety protocols, laboratories can establish self-validating systems that ensure compliance and protect personnel.

Chemical Profiling & Mechanistic Hazard Analysis

Before selecting PPE, it is critical to understand why the chemical poses a threat. Methyl 2-methylpiperidine-3-carboxylate hydrochloride exists as a crystalline powder [1]. While the hydrochloride salt form reduces the volatility compared to its free-base piperidine counterpart, it introduces a severe dust inhalation hazard.

The Mechanistic Hazard: Hydrochloride salts are inherently hygroscopic. When airborne micro-particles of this compound come into contact with the moisture on human skin, ocular fluid, or the mucosal membranes of the respiratory tract, they rapidly dissolve. This dissolution creates a highly localized acidic micro-environment, while the piperidine ring structure interacts with biological amines, leading to acute inflammation and tissue irritation [2].

Table 1: Physicochemical & Hazard Profile
ParameterQuantitative / Categorical Detail
Chemical Name Methyl 2-methylpiperidine-3-carboxylate hydrochloride
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Physical State Solid (Crystalline Powder)
Primary GHS Hazards H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (STOT SE 3 - Respiratory)

PPE Selection Matrix

Under, PPE must be selected based on a rigorous hazard assessment [3]. The following matrix outlines the required PPE, grounded in the mechanistic rationale of the chemical's behavior.

Table 2: Required Personal Protective Equipment (PPE)
Protection ZoneRequired PPESpecification StandardMechanistic Rationale
Ocular/Face Safety GogglesANSI Z87.1 (or EN 166)Forms a tight seal to prevent hygroscopic micro-dust from reacting with ocular fluid to form acidic irritants.
Dermal (Hands) Nitrile GlovesMinimum 4 mil thicknessProvides a robust physical barrier against solid salts. Nitrile resists incidental organic solvent exposure if the salt is handled in solution.
Dermal (Body) Lab CoatFlame-retardant, 100% CottonSynthetic fibers generate static electricity, which actively attracts airborne powder. Cotton mitigates static accumulation.
Respiratory N95/P100 RespiratorNIOSH-approvedRequired only if weighing outside a fume hood. Filters hygroscopic particulates that cause respiratory tract inflammation.

Operational Workflow & Safety Protocols

To ensure scientific integrity and safety, every protocol must be a self-validating system . This means the procedure includes built-in checks that confirm the safety measures are actively working before the hazard is introduced.

Phase 1: Pre-Operation Setup & Self-Validation
  • Airflow Verification (Self-Validation): Before opening the chemical container, tape a 1-inch strip of tissue paper to the bottom sash of the fume hood. If the tissue does not actively pull inward, the face velocity is below the required 80–120 feet per minute (fpm). Do not proceed.

  • Static Dissipation: Wipe down the analytical balance and the immediate hood surface with a damp, lint-free cloth. Causality: The residual moisture dissipates static charge, preventing the lightweight hydrochloride powder from aerosolizing when the container is opened.

  • PPE Inspection: Perform a visual and pneumatic check of nitrile gloves. Trap air in the glove and roll the cuff down to ensure no micro-punctures are present.

Phase 2: Handling & Transfer
  • Tool Selection: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Avoid plastic spatulas, which generate triboelectric charges that repel the powder and cause spills.

  • Weighing Protocol: Tare the receiving vial, place it in the center of the balance, and transfer the powder slowly. Keep the source container and receiving vial as close together as possible to minimize the spatial transfer zone.

  • Sealing: Cap both the source and receiving containers immediately after the transfer is complete, before removing them from the fume hood.

Phase 3: Post-Handling Decontamination
  • Surface Wipe-Down: Wipe the balance and hood floor with a damp paper towel (using a dilute soap solution). The water will safely dissolve any trace hydrochloride salts.

  • Glove Doffing: Remove gloves using the "beak method" (pulling the first glove inside out over the second) to trap any residual chemical dust inside the glove matrix.

Workflow Start 1. Pre-Operation Verify Hood >100 fpm PPE 2. Don PPE Nitrile, Coat, Goggles Start->PPE Weigh 3. Weighing Use Anti-Static Spatula PPE->Weigh Clean 4. Decontamination Wipe with Damp Towel Weigh->Clean Dispose 5. Waste Segregation Solid Hazardous Waste Clean->Dispose

Standard Operating Procedure (SOP) workflow for handling hazardous piperidine hydrochloride salts.

Spill Response & Disposal Plans

Accidental releases require immediate, calculated action to prevent respiratory exposure to the dust.

Spill Response Methodology
  • Immediate Assessment: Determine if the spill is contained within the fume hood (Minor) or has breached the laboratory floor (Major).

  • Minor Spill (<50g, inside hood):

    • Do not dry-sweep, as this aerosolizes the salt.

    • Lightly dampen an absorbent pad with water or a dilute alkaline solution (to neutralize the hydrochloride acidity).

    • Gently wipe the powder from the outside in, consolidating the waste.

  • Major Spill (>50g, outside hood):

    • Evacuate the immediate area to prevent tracking the powder.

    • Contact Environmental Health and Safety (EHS).

    • Responders must don a P100 respirator before approaching the spill zone.

Waste Disposal Plan
  • Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a sealable, puncture-resistant hazardous waste bag. Label as "Hazardous Solid Waste: Piperidine Hydrochloride Derivatives."

  • Liquid Waste: If the chemical was dissolved in an organic solvent (e.g., DCM or Methanol) during your workflow, dispose of it in a designated halogenated or non-halogenated organic waste carboy, respectively. Never pour solutions down the sink.

SpillResponse Spill Spill Detected Assess Assess Location & Volume Spill->Assess Minor Inside Hood (<50g) Assess->Minor Major Outside Hood or >50g Assess->Major Sweep Damp Wipe / Sweep (Avoid Dusting) Minor->Sweep Evac Evacuate Area Contact EHS Major->Evac Waste Seal in Hazmat Bag Sweep->Waste

Decision matrix and response pathway for accidental chemical spills.

References

  • National Center for Biotechnology Information (NCBI). (2026). Piperidine, hydrochloride (1:1). PubChem Compound Summary for CID 2723721. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Methyl 2-methylpiperidine-3-carboxylate hydrochloride
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Methyl 2-methylpiperidine-3-carboxylate hydrochloride
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